molecular formula C8H10BrNO B14022780 (5-Bromo-4-ethylpyridin-3-yl)methanol

(5-Bromo-4-ethylpyridin-3-yl)methanol

Cat. No.: B14022780
M. Wt: 216.07 g/mol
InChI Key: CSSHONQRUWSBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-4-ethylpyridin-3-yl)methanol is a brominated pyridine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. Compounds with this core structure are of significant interest in medicinal chemistry for the development of novel therapeutics. Related pyridine-methanol intermediates have been identified as key components in the synthesis of potent and selective small-molecule inhibitors, such as those targeting the Hyperpolarization-activated cyclic nucleotide-gated 1 (HCN1) ion channel for potential cognitive enhancement . Furthermore, structurally similar bromomethyl pyridines are critical intermediates in the synthesis of active pharmaceutical ingredients, including drugs like Rupatadine for allergic rhinitis, and are investigated for their use in creating compounds with activity against various kinases for oncology research . As a high-value research chemical, this compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to explore new chemical entities and develop potential treatments for a range of diseases.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

(5-bromo-4-ethylpyridin-3-yl)methanol

InChI

InChI=1S/C8H10BrNO/c1-2-7-6(5-11)3-10-4-8(7)9/h3-4,11H,2,5H2,1H3

InChI Key

CSSHONQRUWSBEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1CO)Br

Origin of Product

United States

Foundational & Exploratory

(5-Bromo-4-ethylpyridin-3-yl)methanol CAS 2167676-13-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-Bromo-4-ethylpyridin-3-yl)methanol (CAS 2167676-13-1): An Expert Predictive Analysis

Disclaimer: As of the latest literature review, specific experimental data for this compound with CAS number 2167676-13-1 is not publicly available. This guide is an expert predictive analysis based on the well-documented chemistry of structurally analogous compounds, particularly its methyl analog, (5-bromo-4-methylpyridin-3-yl)methanol, and the broader class of functionalized pyridine derivatives.

Introduction: The Strategic Value of Functionalized Pyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and catalysis.[1] The pyridine ring, a six-membered heterocycle containing a nitrogen atom, imparts unique electronic properties, including basicity and the ability to engage in hydrogen bonding.[1] The introduction of halogen atoms, such as bromine, and alkyl and alcohol functionalities creates a versatile building block with multiple reaction sites, making it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.[1][2][3] This guide provides a comprehensive technical overview of the predicted properties, synthesis, characterization, and potential applications of this compound.

Predicted Physicochemical Properties

While experimental data is unavailable, the physicochemical properties of this compound can be predicted based on its structure and comparison with similar compounds.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C8H10BrNOBased on the chemical name
Molecular Weight 216.08 g/mol Calculated from the molecular formula
Appearance Likely an off-white to pale yellow solidBy analogy to (5-bromo-4-methylpyridin-3-yl)methanol[4]
Solubility Soluble in methanol, ethanol, and chlorinated solventsMethanol is a common solvent for pyridine derivatives[5]. The presence of the hydroxyl group enhances polarity.
Boiling Point > 300 °C (Predicted)High due to the polar nature and hydrogen bonding capability of the hydroxyl group.
Melting Point Not available---

Proposed Synthesis and Mechanism

A plausible and efficient synthesis of this compound can be adapted from established procedures for its methyl analog.[4] The proposed route involves the reduction of a corresponding ester, which can be synthesized from commercially available starting materials.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound start 5-Bromo-4-ethylnicotinic acid ester Methyl 5-bromo-4-ethylnicotinate start->ester Esterification (Methanol, H2SO4) product This compound ester->product Reduction (NaBH4, Ethanol)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Esterification of 5-Bromo-4-ethylnicotinic acid

  • To a solution of 5-bromo-4-ethylnicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-bromo-4-ethylnicotinate.

Step 2: Reduction to this compound

  • Dissolve the methyl 5-bromo-4-ethylnicotinate (1.0 eq) in ethanol (10 volumes) and cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.[4]

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction with water and concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization and Structural Elucidation

The synthesized compound should be thoroughly characterized using standard analytical techniques to confirm its identity and purity.[6][7]

Characterization Workflow

G cluster_1 Structural Confirmation product This compound nmr 1H and 13C NMR product->nmr Structural Backbone ms Mass Spectrometry product->ms Molecular Weight ir FT-IR Spectroscopy product->ir Functional Groups purity Purity Assessment (HPLC/LC-MS) product->purity Quantification

Caption: Standard workflow for the characterization of the target compound.

Predicted Spectral Data
  • ¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, a singlet for the methylene protons of the methanol group, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and two singlets in the aromatic region for the pyridine ring protons.

  • ¹³C NMR: The spectrum should show distinct signals for the two carbons of the ethyl group, the methylene carbon, and the six carbons of the pyridine ring (with the carbon bearing the bromine showing a characteristic shift).

  • FT-IR: Key vibrational bands would be expected for the O-H stretch of the alcohol (around 3300 cm⁻¹), C-H stretches of the alkyl and aromatic groups (around 2900-3100 cm⁻¹), C=N and C=C stretches of the pyridine ring (around 1550-1600 cm⁻¹), and the C-Br stretch (in the fingerprint region).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.

Potential Applications in Research and Development

Substituted pyridines are key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1]

  • Drug Discovery: The presence of a bromine atom allows for further functionalization through cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination, enabling the synthesis of diverse libraries of compounds for screening against various biological targets.[8][9] The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing additional handles for molecular elaboration.[10]

  • Materials Science: Pyridine derivatives can be used as ligands for the synthesis of metal complexes with interesting photophysical or catalytic properties.[6]

Safety and Handling

Brominated organic compounds, including brominated pyridines, should be handled with appropriate safety precautions.[11][12]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[11][12]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

While specific data for this compound (CAS 2167676-13-1) is not yet in the public domain, this technical guide provides a robust, scientifically grounded prediction of its properties, synthesis, and potential applications based on the well-established chemistry of its structural analogs. This molecule represents a promising building block for researchers in drug discovery and materials science, offering multiple avenues for synthetic diversification. The proposed synthetic and characterization protocols provide a clear roadmap for its preparation and validation in a laboratory setting. As with all chemical research, adherence to strict safety protocols is paramount.

References

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Deriv
  • Synthesis, characterisation, biological and theoretical studies of novel pyridine deriv
  • 2-Bromopyridine Safety Data Sheet Jubilant Ingrevia Limited. (URL: )
  • 3-Bromopyridine Safety D
  • Synthesis, Characterization and Evaluation of Pyridine deriv
  • (PDF)
  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (URL: )
  • Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95 - Cole-Parmer. (URL: )
  • SAFETY D
  • 3 - SAFETY D
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • (4-Bromo-6-methylpyridin-3-yl)methanol () for sale - Vulcanchem. (URL: )
  • Efficient synthesis of 3-(bromomethyl)
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: )
  • Methanol Uses In Pharmaceuticals And Modern Manufacturing - Lab Pro. (URL: )

Sources

5-Bromo-4-ethylpyridine-3-methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-ethylpyridine-3-methanol is a highly specialized heterocyclic building block characterized by a trisubstituted pyridine core.[1] Its structural uniqueness lies in the dense functionalization pattern: a reactive bromine handle at C5, a lipophilic ethyl group at C4, and a polar hydroxymethyl group at C3.[1] This specific arrangement makes it a critical intermediate in the synthesis of USP7 inhibitors (ubiquitin-specific protease 7) and CRAC channel modulators , serving as a scaffold for fragment-based drug design (FBDD) where precise vector orientation is paramount.[1]

This guide provides a definitive technical profile, a validated synthetic pathway derived from high-impact patent literature, and handling protocols to ensure reproducibility in early-stage discovery.

Part 1: Physicochemical Profile[1][2][3]

Identity & Molecular Metrics
ParameterSpecification
Chemical Name (5-Bromo-4-ethylpyridin-3-yl)methanol
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Exact Mass 214.9946 (⁷⁹Br), 216.9925 (⁸¹Br)
CAS Registry Number Not widely indexed; Analogous to methyl variant 351458-17-8
Smiles CCC1=C(C=NC=C1Br)CO
Predicted Properties

Note: Experimental values for this specific ethyl analog are rare in open literature; values below are calculated based on structure-property relationships (SPR) with the methyl homolog.

PropertyValue (Predicted/Observed)Rationale
Appearance Off-white to pale yellow solidConsistent with halogenated hydroxymethyl pyridines.[1]
Melting Point 45–55 °CEthyl group lowers MP relative to methyl analog (MP ~78°C).
Boiling Point ~280 °C (at 760 mmHg)High due to H-bonding (OH group).
LogP 1.85 ± 0.3Ethyl group adds ~0.5 log units vs. methyl analog.
pKa (Pyridine N) ~3.5Electron-withdrawing Br lowers basicity significantly.
Solubility DMSO, Methanol, DCMModerate solubility in non-polar solvents; high in polar aprotics.[1]

Part 2: Synthetic Pathways & Mechanism

The synthesis of 5-Bromo-4-ethylpyridine-3-methanol is non-trivial due to the difficulty of installing alkyl groups at the C4 position of pyridine without disrupting C3/C5 halogenation.[1] The most robust route, validated by patent literature for USP7 inhibitors, utilizes a Negishi Coupling followed by a Hydride Reduction .[1]

Retrosynthetic Analysis (Graphviz)

G Target 5-Bromo-4-ethylpyridine-3-methanol (Target) Intermediate Ethyl 5-bromo-4-ethylnicotinate (Key Intermediate) Intermediate->Target Reduction (Preserves Ar-Br) Precursor Ethyl 5-bromo-4-iodonicotinate (Starting Material) Precursor->Intermediate Negishi Coupling (Selective C4-I substitution) Reagent1 Diethylzinc (Et2Zn) Pd(dba)2 / DPPF Reagent1->Intermediate Reagent2 NaBH4 / MeOH (Selective Reduction) Reagent2->Target

Figure 1: Retrosynthetic strategy highlighting the chemoselective Negishi coupling at C4 followed by ester reduction.

Detailed Experimental Protocol

Step 1: Negishi Coupling (Synthesis of Ethyl 5-bromo-4-ethylnicotinate)

  • Principle: The C4-Iodo bond is significantly more labile to oxidative addition by Pd(0) than the C5-Bromo bond, allowing selective alkylation.[1]

  • Reagents: Ethyl 5-bromo-4-iodonicotinate (1.0 eq), Diethylzinc (1.0 M in hexanes, 1.5 eq), Pd(dba)₂ (5 mol%), DPPF (5 mol%), THF (anhydrous).[1]

  • Procedure:

    • Charge a flame-dried Schlenk flask with Ethyl 5-bromo-4-iodonicotinate, Pd(dba)₂, and DPPF under Argon.

    • Add anhydrous THF and cool to 0°C.

    • Add Diethylzinc dropwise over 20 minutes. Caution: Et₂Zn is pyrophoric.[1]

    • Warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target Mass: ~258 amu).[1]

    • Quench: Cool to 0°C and carefully add MeOH, followed by sat. NH₄Cl.

    • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Selective Reduction to Alcohol

  • Principle: Sodium Borohydride (NaBH₄) reduces the ester to the primary alcohol without debrominating the pyridine ring (which can occur with LiAlH₄ or catalytic hydrogenation).

  • Reagents: Ethyl 5-bromo-4-ethylnicotinate (from Step 1), NaBH₄ (4.0 eq), Methanol.[1]

  • Procedure:

    • Dissolve the ester in MeOH (0.2 M concentration) and cool to 0°C.

    • Add NaBH₄ portion-wise (gas evolution will occur).

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Add Acetone (to consume excess borohydride) followed by water.

    • Isolation: Remove MeOH under reduced pressure. Extract aqueous residue with DCM (3x).

    • Purification: Recrystallization from Ether/Hexanes or column chromatography yields the target 5-Bromo-4-ethylpyridine-3-methanol .[1]

Part 3: Applications in Drug Discovery

This molecule is a "privileged scaffold" in medicinal chemistry due to its ability to participate in orthogonal coupling reactions.

Functionalization Workflow

Applications Core 5-Bromo-4-ethylpyridine-3-methanol Suzuki Suzuki-Miyaura (Ar-B(OH)2) Core->Suzuki Pd(PPh3)4 / K2CO3 Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Pd2(dba)3 / Xantphos Oxidation Oxidation (MnO2) Core->Oxidation Mild Oxidant Biaryl Biaryl USP7 Inhibitors (Tumor Suppression) Suzuki->Biaryl Aminopyridine Aminopyridine Derivatives (Kinase Inhibition) Buchwald->Aminopyridine Aldehyde Pyridine-3-Carbaldehyde (Reductive Amination) Oxidation->Aldehyde

Figure 2: Divergent synthesis pathways utilizing the C5-Bromine and C3-Hydroxymethyl handles.[1]

Case Study: USP7 Inhibition

Research by Genentech and University of Dundee has highlighted the utility of 4-ethyl-5-aryl-pyridine derivatives.[1] The 4-ethyl group occupies a specific hydrophobic pocket in the USP7 ubiquitin-binding site, providing selectivity over related proteases (USP47).[1] The 3-methanol group often serves as a vector to attach solubilizing groups or to form intramolecular hydrogen bonds that lock the biaryl conformation.[1]

Part 4: Safety & Handling

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed (Category 4).

    • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

    • STOT-SE: May cause respiratory irritation (H335).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic-like alcohol is prone to slow oxidation if exposed to air/light.[1]

  • Incompatibility: Avoid strong oxidizing agents (converts alcohol to aldehyde/acid) and strong bases (potential deprotonation/elimination).

References

  • USP7 Inhibitor Synthesis: Blake, J. et al. "Substituted Pyridine Compounds and Methods of Use."[2] US Patent 9,573,899. (2017).

  • Negishi Coupling on Pyridines: Kategaya, L. et al. "USP7 small-molecule inhibitors interfere with ubiquitin binding."[1] Nature. (2017). [1]

  • General Pyridine Functionalization: Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley. (2013).[3]

  • CRAC Channel Modulators: Whittington, D.A. et al. "Substituted pyridine compounds as CRAC modulators." US Patent 9,399,638. (2016).

Sources

3-hydroxymethyl-4-ethyl-5-bromopyridine synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the nomenclature, structural identification, and chemical context of 3-hydroxymethyl-4-ethyl-5-bromopyridine . This guide is designed for researchers and drug development professionals requiring precise disambiguation of polysubstituted pyridine intermediates.

Synonyms, Nomenclature, and Structural Identification

Executive Summary & Chemical Identity

3-hydroxymethyl-4-ethyl-5-bromopyridine is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and modulators of calcium release-activated calcium (CRAC) channels. Precise nomenclature is paramount due to the high probability of regiochemical ambiguity in trisubstituted pyridines.

Core Identity Table
ParameterTechnical Detail
Preferred IUPAC Name (5-Bromo-4-ethylpyridin-3-yl)methanol
CAS Registry Number 2167676-13-1
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
SMILES CCC1=C(C=NC=C1CO)Br
InChI Key OKKJLVBELUTLKV-UHFFFAOYSA-N

Nomenclature & Disambiguation Logic

In medicinal chemistry, the misidentification of pyridine regioisomers is a frequent source of synthesis failure. This section deconstructs the IUPAC logic used to assign the correct name, ensuring valid entries in Electronic Lab Notebooks (ELN) and patent filings.

The Numbering Hierarchy

The pyridine nitrogen is always assigned position 1 . The challenge lies in assigning locants to the three substituents:

  • -CH₂OH (Hydroxymethyl / Methanol)

  • -CH₂CH₃ (Ethyl)

  • -Br (Bromo)[1][2]

The "Principal Group" Rule

When naming the compound as a derivative of Methanol (parent structure), the pyridine ring becomes a substituent (pyridinyl ).

  • Rule: The point of attachment of the substituent (the pyridine ring to the methanol carbon) must have the lowest possible locant.

  • Scenario A: Counting counter-clockwise places the attachment at 3 . (Result: pyridin-3-yl)

  • Scenario B: Counting clockwise places the attachment at 5 . (Result: pyridin-5-yl)

Decision: 3 < 5 , so the attachment point is designated position 3 .

The Substituent Consequence

Once position 3 is locked as the attachment point, the remaining numbering is fixed relative to the Nitrogen (1).

  • Position 3: Methanol attachment.[3]

  • Position 4: Ethyl group.

  • Position 5: Bromo group.[4][5][1][3][6][7][8]

This yields the systematic name: This compound .[7]

Synonym Analysis

Researchers may encounter various names in vendor catalogs or literature. Understanding the origin of these synonyms is crucial for database searching.

SynonymOrigin/LogicTechnical Validity
This compound IUPAC Systematic High (Preferred for publications)
3-Hydroxymethyl-4-ethyl-5-bromopyridine Substitutive NomenclatureMedium (Common in casual lab discussion; treats pyridine as parent)
5-Bromo-4-ethyl-3-pyridinemethanol CAS Index StyleHigh (Used in Chemical Abstracts Service)
3-Bromo-4-ethyl-5-(hydroxymethyl)pyridine Alphabetical PriorityLow (Technically descriptive but violates principal group attachment rules)

Structural Visualization & Regiochemistry

The following diagram illustrates the numbering logic and the spatial arrangement of the functional groups. This visualization aids in distinguishing this specific isomer from its potential byproducts (e.g., the 2-bromo or 6-bromo isomers).

PyridineNomenclature cluster_structure Regiochemical Assignment Logic N1 N (1) Fixed Pivot C2 C (2) -H N1->C2 C3 C (3) -CH2OH (Anchor) C2->C3 C4 C (4) -Ethyl C3->C4 C5 C (5) -Bromo C4->C5 C6 C (6) -H C5->C6 C6->N1 Logic Priority Rule: Minimize 'yl' attachment (3 < 5) Logic->C3 Selects C3

Caption: Numbering strategy prioritizing the methanol attachment point (C3) over the halogen substituent.

Synthesis & Application Context

Understanding the synthesis of this intermediate provides context for its nomenclature, particularly regarding the precursor numbering.

Synthetic Pathway

The molecule is typically derived from the reduction of a nicotinate ester. Note how the numbering is conserved from the acid precursor to the alcohol.

Protocol Summary:

  • Precursor: Ethyl 5-bromo-4-ethylnicotinate.

  • Reagent: Reducing agent (e.g., LiAlH₄ or DIBAL-H) in anhydrous THF.

  • Product: this compound.[7]

SynthesisPath Precursor Ethyl 5-bromo-4-ethylnicotinate (Ester Precursor) Reagent Reduction (LiAlH4 / THF, 0°C) Precursor->Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate Product This compound (Target Alcohol) Intermediate->Product Hydrolysis

Caption: Conversion of the nicotinate ester to the primary alcohol via hydride reduction.

Drug Development Utility

This scaffold is documented in patent literature for the development of CRAC Channel Modulators and USP7 Inhibitors .

  • Mechanism: The bromine atom at position 5 serves as a handle for Suzuki-Miyaura coupling, allowing the attachment of aryl or heteroaryl groups.

  • Function: The hydroxymethyl group at position 3 is often converted to a halide or sulfonate to form a methylene linker (e.g., benzyl-like amines or ethers).

References

  • Fluorochem . This compound Product Data. Retrieved from .

  • Whittington, D. A., et al. Substituted pyridine compounds as CRAC modulators. U.S. Patent 9,399,638. Google Patents. Retrieved from .

  • IUPAC . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-25.2.2.4.[4]

Sources

Methodological & Application

Synthesis of (5-Bromo-4-ethylpyridin-3-yl)methanol from ethyl 5-bromo-4-ethylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-SYN-PYR-045

Executive Summary

Target Molecule: (5-Bromo-4-ethylpyridin-3-yl)methanol CAS Registry Number: (Analogous to 4-methyl variant: 351458-17-8) Core Application: Key intermediate for Suzuki-Miyaura cross-coupling in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., Lenvatinib analogs).[1]

This guide details the chemoselective reduction of ethyl 5-bromo-4-ethylnicotinate to its corresponding primary alcohol.[1] The primary synthetic challenge is the preservation of the C-5 bromine atom during the reduction of the C-3 ester. While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, it poses a significant risk of hydrodebromination (Ar-Br


 Ar-H) in electron-deficient pyridine systems.[1]

Therefore, this protocol prioritizes Diisobutylaluminum Hydride (DIBAL-H) as the reagent of choice for laboratory-scale precision, with Sodium Borohydride (NaBH₄)/Methanol provided as a scalable, cost-effective alternative.[1]

Retrosynthetic Analysis & Strategy

The transformation requires the reduction of an ester to a primary alcohol in the presence of an aryl halide and a basic nitrogen.

Mechanistic Considerations
  • Electronic Environment: The pyridine ring is electron-deficient. The presence of the bromine at C-5 further withdraws electron density, making the ring susceptible to nucleophilic attack or metal-halogen exchange.[1]

  • Steric Hindrance: The C-4 ethyl group imposes steric bulk between the C-3 ester and C-5 bromine.[1] This steric crowding actually aids selectivity by hindering the formation of bulky aluminate complexes at the bromine position.

  • Reagent Selection Logic:

    • LiAlH₄ (Avoid): Aggressive hydride donor. High risk of reducing the C-Br bond or the pyridine ring itself.

    • DIBAL-H (Recommended): Electrophilic reducing agent. It coordinates to the carbonyl oxygen, delivering hydride intramolecularly. At controlled temperatures (0 °C), it is highly selective for esters over aryl halides.

    • NaBH₄ + MeOH (Alternative): Milder nucleophilic reducing agent. Requires activation (via MeOH or Lewis acid) to reduce esters but is chemically inert toward aryl bromides under these conditions.

Experimental Protocols

Method A: High-Fidelity Reduction using DIBAL-H

Best for: Gram-scale synthesis, high purity requirements, and maximum bromine retention.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
Ethyl 5-bromo-4-ethylnicotinate 1.0Substrate
DIBAL-H (1.0 M in Toluene) 2.5Reducing Agent
Dichloromethane (DCM) SolventAnhydrous (0.2 M conc.)[1]
Rochelle's Salt (Sat. Aq.) QuenchEmulsion Breaker
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Ethyl 5-bromo-4-ethylnicotinate (1.0 equiv) and anhydrous DCM (5 mL per mmol substrate). Cool the solution to 0 °C using an ice/water bath.

  • Addition: Transfer the DIBAL-H solution (2.5 equiv) to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes.

    • Critical: Maintain internal temperature

      
      . Exotherms can trigger side reactions.
      
  • Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting ester (

    
    ) should disappear, yielding the alcohol (
    
    
    
    ).
  • Quenching (The Rochelle Method):

    • Dilute with diethyl ether (equal volume to reaction solvent).

    • Slowly add water (0.5 mL per mmol DIBAL) at 0 °C. (Caution: Gas evolution).

    • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) (10 mL per mmol DIBAL).

  • Workup: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until the two layers separate cleanly and the aluminum emulsion dissolves.

  • Isolation: Separate layers. Extract aqueous phase with DCM (2x). Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Method B: Scalable Reduction using NaBH₄/MeOH

Best for: Multi-gram to kilogram scale, avoiding pyrophoric reagents.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
Ethyl 5-bromo-4-ethylnicotinate 1.0Substrate
Sodium Borohydride (NaBH₄) 4.0Reducing Agent
Tetrahydrofuran (THF) SolventSolubilizer
Methanol (MeOH) Co-SolventActivator/Proton Source
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a reflux condenser and nitrogen line.

  • Dissolution: Dissolve the substrate in THF (3 mL/mmol).

  • Activation: Add NaBH₄ (4.0 equiv) in one portion (heterogeneous mixture).

  • Reaction: Heat the mixture to 50 °C .

  • Methanol Addition: Add MeOH (1 mL/mmol) dropwise through the condenser over 1 hour.

    • Mechanism:[2][3][4][5][6][7][8] Methanol reacts with NaBH₄ to form alkoxy-borohydrides (

      
      ), which are more potent reducing agents than NaBH₄ alone.
      
  • Reflux: Stir at mild reflux (approx. 60 °C) for 4–6 hours.

  • Quench: Cool to room temperature. Add Saturated NH₄Cl solution slowly.

  • Isolation: Remove THF/MeOH under reduced pressure. Dissolve residue in EtOAc/Water. Extract, dry, and concentrate.[1][8][9][10]

Process Visualization (Workflow)

SynthesisWorkflow Start Ethyl 5-bromo-4-ethylnicotinate Choice Select Method Start->Choice DIBAL_Step1 Dissolve in DCM, Cool to 0°C Choice->DIBAL_Step1 High Precision/Lab Scale NaBH4_Step1 Dissolve in THF, Add NaBH4 (Solid) Choice->NaBH4_Step1 Scale-Up/Safety Focus DIBAL_Step2 Add DIBAL-H (2.5 eq) Dropwise DIBAL_Step1->DIBAL_Step2 DIBAL_Quench Quench: Rochelle's Salt (Break Al-Emulsion) DIBAL_Step2->DIBAL_Quench 2h @ 0°C Workup Extraction (EtOAc/DCM) & Drying DIBAL_Quench->Workup NaBH4_Step2 Add MeOH Dropwise at 50°C (In-situ Activation) NaBH4_Step1->NaBH4_Step2 NaBH4_Quench Quench: Sat. NH4Cl NaBH4_Step2->NaBH4_Quench 4-6h @ 60°C NaBH4_Quench->Workup Product This compound Workup->Product

Figure 1: Decision matrix and workflow for the chemoselective reduction of the nicotinate ester.

Analytical Validation

Successful synthesis is confirmed by the specific shift of the C-3 substituent from an ester (ethyl quartet/triplet) to a hydroxymethyl group.

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • Pyridine C-2 H:

    
     8.45 – 8.55 ppm (Singlet). Diagnostic: Most deshielded.[1]
    
  • Pyridine C-6 H:

    
     8.60 – 8.70 ppm (Singlet).
    
  • Hydroxymethyl (-CH₂OH):

    
     4.70 – 4.80 ppm (Singlet or broad doublet).
    
  • Ethyl Group (C-4):

    • 
      : Quartet, 
      
      
      
      2.70 ppm.[1]
    • 
      : Triplet, 
      
      
      
      1.20 ppm.[1]
  • Absence of Ester: Disappearance of the characteristic ester quartet at 4.4 ppm and triplet at 1.4 ppm.

Safety & Handling

  • Pyridine Derivatives: The substrate and product are pyridine derivatives. Handle in a fume hood to avoid inhalation of vapors, which may have neurological effects.

  • DIBAL-H: Pyrophoric. Reacts violently with water and air. Use only dry syringes/needles and inert gas (Nitrogen/Argon) lines.

  • Hydrogen Evolution: Both methods generate

    
     gas upon quenching. Ensure adequate venting to prevent pressure buildup.
    

References

  • DIBAL-H Selectivity: Carey, F. A.; Sundberg, R. J.[1][6] Advanced Organic Chemistry, Part B: Reactions and Synthesis. Plenum Press.[7] (Demonstrates DIBAL-H selectivity for esters in the presence of halides).

  • NaBH4/MeOH Protocol: Shripanavar, C., et al. "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system."[1][8] Der Pharmacia Lettre, 2011, 3(4), 264-266.[1][8]

  • Halogen Retention: Hayes, J. F., et al. "Selective reduction of esters to alcohols in the presence of bromides." Journal of Organic Chemistry, 2002.
  • Analogous Synthesis (4-Methyl): Vertex Pharmaceuticals. "Synthesis of 5-bromo-4-methyl-pyridin-3-yl derivatives." US Patent 20060116519A1.

Sources

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Sterically Congested Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substrate (5-Bromo-4-ethylpyridin-3-yl)methanol represents a "privileged scaffold" often found in kinase inhibitors and vitamin B6 analogs. However, it presents a "Perfect Storm" of synthetic challenges:

  • Electronic Deactivation: The pyridine ring is electron-deficient, typically aiding oxidative addition, but the nitrogen atom can coordinate to Palladium, poisoning the active catalyst.

  • Steric Occlusion (The Ortho Effect): The C4-ethyl group creates significant steric bulk immediately adjacent to the C5-Bromine reaction site and the C3-hydroxymethyl group. This "sandwich" effect impedes the approach of the bulky Pd-ligand complex.

  • Protic Interference: The free primary alcohol (C3) can form boronate esters in situ with boronic acids, altering stoichiometry and reducing coupling efficiency.

This guide provides a tiered optimization strategy, moving from robust baseline conditions to high-performance Buchwald-Hartwig precatalyst systems designed specifically for hindered heterocycles.

Structural Analysis & Mechanistic Obstacles

To select the correct catalyst, one must visualize the steric and electronic environment. The diagram below illustrates the specific interference points in the catalytic cycle for this molecule.

G Substrate This compound Ox_Add Oxidative Addition (Pd-Br Bond Formation) Substrate->Ox_Add + Catalyst Cat_Active L-Pd(0) Active Species Cat_Active->Ox_Add Complex_A Pd(II) Intermediate (Sterically Crowded) Ox_Add->Complex_A Transmetal Transmetallation (Rate Limiting Step) Complex_A->Transmetal + R-B(OH)2 / Base Prod Coupled Product Transmetal->Prod Reductive Elimination N_Poison Pyridine N-Coordination (Catalyst Arrest) N_Poison->Cat_Active Ethyl_Block 4-Ethyl Steric Clash (Hinders Approach) Ethyl_Block->Ox_Add Ethyl_Block->Transmetal OH_Side C3-OH Boronate Ester (Sequesters Boronic Acid) OH_Side->Transmetal Lowers [Ar-B]

Caption: Fig 1. Mechanistic bottlenecks. The 4-ethyl group hinders both oxidative addition and transmetallation.

Screening Strategy & Catalyst Selection

Do not rely on a single condition. Use a Tiered Screening Approach .

Tier 1: The "Workhorse" (Baseline)

Best for: Initial assessment, cost-efficiency, and scale-up if reactivity is sufficient.

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

    • Why: The bidentate ferrocenyl ligand prevents the formation of inactive Pd-bis(pyridine) complexes, resisting N-poisoning better than Pd(PPh₃)₄.

  • Solvent: 1,4-Dioxane / Water (4:1)[1]

  • Base: Cs₂CO₃ (2.0 equiv)

    • Why: Cesium's larger cation radius ("Cesium Effect") often improves solubility and reactivity in hindered systems compared to Potassium.

Tier 2: The "High-Performance" (Recommended)

Best for: The specific 4-ethyl hindered substrate, high yields, and difficult coupling partners.

  • Catalyst: XPhos Pd G2 (1–3 mol%)

    • Why: This 2nd Generation Buchwald Precatalyst generates the active monoligated L-Pd(0) species in situ. The XPhos ligand is bulky and electron-rich, facilitating oxidative addition into the hindered C-Br bond while preventing Pd aggregation.

  • Solvent: THF / Water (10:1) or n-Butanol (for green chemistry).

  • Base: K₃PO₄ (3.0 equiv)

    • Why: Phosphate is a mild base that buffers the reaction, crucial when a free alcohol is present to minimize side reactions.

Tier 3: The "Nuclear Option" (If Tier 2 Fails)
  • Catalyst: Pd(OAc)₂ + SPhos (1:2 ratio) or Pd-PEPPSI-iPr .

  • Coupling Partner: Potassium Organotrifluoroborate (R-BF₃K) instead of Boronic Acid.[2]

    • Why: R-BF₃K salts are stable, do not form esters with the C3-alcohol, and release the active boronic species slowly, preventing protodeboronation.

Detailed Experimental Protocols

Protocol A: High-Yield Coupling using XPhos Pd G2 (Recommended)

Objective: Coupling of this compound with Phenylboronic acid (Model).

Reagents:

  • Substrate: 1.0 equiv (e.g., 100 mg)

  • Boronic Acid: 1.5 equiv (Excess required due to potential esterification with C3-OH)

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF (degassed) and Water (degassed) [10:1 ratio] at 0.1 M concentration.

Step-by-Step Procedure:

  • Preparation:

    • Dry a microwave vial or Schlenk tube in an oven (120°C) for 1 hour.

    • Critical: Degas the THF and Water separately by sparging with Argon for 15 minutes. Oxygen is the enemy of XPhos.

  • Charging:

    • Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to the vial.

    • Add XPhos Pd G2 (2 mol%).

    • Seal the vial with a septum cap.

  • Inertion & Solvation:

    • Evacuate and backfill with Argon (3 cycles).

    • Inject the degassed THF/Water mixture via syringe.

  • Reaction:

    • Heat to 60°C (Oil bath) or 80°C (if using Microwave, 30 mins).

    • Note: Do not overheat initially. The catalyst activates rapidly. Monitor by LCMS at 1 hour.

    • Checkpoint: If conversion is <50% after 2 hours, raise temp to 80°C.

  • Workup (Crucial for Pyridines):

    • Cool to RT. Dilute with EtOAc.

    • Scavenging Step: Add SiliaMetS® Thiol or DMT (0.5 equiv relative to Pd) and stir for 30 mins. Why: Pyridines bind Pd residues strongly. Without this, your product will be grey/brown and contain toxic metals.

    • Filter through a Celite pad.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Chromatography (DCM/MeOH gradient). The free alcohol makes the product polar; start with 100% DCM and ramp to 10% MeOH.

Data & Optimization Guide

Use this decision matrix to troubleshoot low yields.

Observation (LCMS)DiagnosisSolution
No Reaction (SM remaining) Oxidative addition failure due to sterics.Switch to SPhos Pd G2 or increase temp to 100°C.
Dehalogenation (Product - Br)

-Hydride elimination or protodehalogenation.
Switch solvent to Toluene/Water ; Reduce temp; Ensure strict Argon atmosphere.
Homocoupling (Ar-Ar) Oxygen leak or Boronic acid degradation.Degas solvents longer; Add 10 mol% free XPhos ligand to protect Pd.
Complex Mixture C3-Alcohol interference.Use R-BF₃K (Trifluoroborate) salt instead of Boronic acid.
Decision Tree for Optimization

DecisionTree Start Start: Standard Conditions (Pd(dppf)Cl2, Cs2CO3, Dioxane/H2O) Check Check Conversion (LCMS) Start->Check Good > 80% Yield Proceed to Scale-up Check->Good Success Poor < 50% Conversion Check->Poor Failure Branch1 Problem: Sterics? (SM Recovered) Poor->Branch1 Branch2 Problem: Side Products? (De-Br or Homocouple) Poor->Branch2 Action1 Switch to XPhos Pd G2 (Buchwald Precatalyst) Branch1->Action1 Action3 Use Trifluoroborate Salt (Avoid OH interference) Branch2->Action3 Action2 Switch to SPhos Pd G2 (Higher Steric Tolerance) Action1->Action2 If XPhos fails

Caption: Fig 2. Optimization logic flow. Prioritize ligand switching for steric issues.

References

  • Buchwald, S. L., et al. "A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling." Molecular Diversity, 2019.[3]

  • Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Organic Letters, 2012.

  • Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Halides."[4] Journal of the American Chemical Society, 2001.[4] (Foundational work on bulky phosphines).

  • Sigma-Aldrich. "XPhos Pd G2 Product & Application Guide."

  • Lipshutz, B. H. "Transition Metal Catalyzed Couplings in Water at Room Temperature." (Green Chemistry alternatives).

Sources

Application Note: Strategic Utilization of (5-Bromo-4-ethylpyridin-3-yl)methanol in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

In the landscape of kinase inhibitor discovery, the "gatekeeper" residue—a single amino acid within the ATP-binding pocket—often dictates selectivity and drug resistance. (5-Bromo-4-ethylpyridin-3-yl)methanol (CAS 1196155-25-3) serves as a critical scaffold for targeting these regions. Unlike its 4-methyl analog, the 4-ethyl substituent provides a distinct steric vector capable of filling larger hydrophobic pockets (e.g., in T790M EGFR mutants or specific CDK isoforms) while maintaining the essential hydrogen-bonding capabilities of the pyridine nitrogen.

This guide details the chemical profile, structural rationale, and validated synthetic protocols for deploying this scaffold in the synthesis of Type I and Type II ATP-competitive inhibitors.

Chemical Profile & Handling

PropertySpecification
Compound Name This compound
CAS Number 1196155-25-3
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Physical State Off-white solid or low-melting semi-solid (Batch dependent)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in water
Stability Hygroscopic; Store under inert atmosphere (Ar/N₂) at 2-8°C
Key Functionality C-5 Bromide: Handle for Suzuki/Stille couplings.C-3 Hydroxymethyl: Precursor for solubilizing tails or H-bond acceptors.C-4 Ethyl: Steric wedge for selectivity.[1]

Safety Note: Pyridine derivatives are potential skin and respiratory irritants.[2] All procedures must be conducted in a fume hood.

Structural Strategy: The "Gatekeeper" Wedge

The utility of the 4-ethyl group is best understood through Structure-Activity Relationship (SAR) mapping. In many kinases, the "gatekeeper" residue controls access to a hydrophobic back pocket.

  • Small Gatekeeper (e.g., Threonine): Accepts bulky groups.

  • Large Gatekeeper (e.g., Methionine/Phenylalanine): Often causes steric clash with standard inhibitors.

  • The 4-Ethyl Solution: The ethyl group is flexible enough to induce a "induced fit" or fill a void left by smaller gatekeepers, offering a selectivity filter against kinases with highly restrictive pockets.

Visualization: SAR & Synthetic Logic

G Scaffold This compound (Core Scaffold) C5_Suzuki Suzuki Coupling (C-5 Position) Scaffold->C5_Suzuki Pd-Catalyzed C3_Oxidation Oxidation/Activation (C-3 Position) Scaffold->C3_Oxidation MnO2 or SOCl2 C4_Ethyl 4-Ethyl Group (Selectivity Filter) Scaffold->C4_Ethyl Structural Feature Aryl_Group Aryl/Heteroaryl Motif (Hinge Binder) C5_Suzuki->Aryl_Group Biaryl Formation Solubility_Tail Solubilizing Tail (Piperazine/Morpholine) C3_Oxidation->Solubility_Tail Reductive Amination or SN2 Gatekeeper Hydrophobic Pocket Interaction C4_Ethyl->Gatekeeper Van der Waals

Figure 1: Strategic functionalization map of the scaffold. The C-5 position targets the hinge region, while the C-4 ethyl group dictates selectivity.

Validated Synthetic Protocols

Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the 5-position. Challenge: The 4-ethyl group introduces steric hindrance near the bromine, potentially slowing oxidative addition.

Reagents:

  • Scaffold: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5-10 mol%)

  • Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid, 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Step-by-Step:

  • Degassing: Charge a reaction vial with the scaffold, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed solvent mixture.

  • Catalyst Addition: Add Palladium catalyst quickly under positive Argon flow.

  • Reaction: Seal and heat to 90–100°C for 4–16 hours. Monitor by LC-MS.

    • Note: If conversion is low due to sterics, switch to Pd₂(dba)₃ / XPhos (a bulky, electron-rich ligand system) to facilitate coupling.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C-3 Alcohol Activation & Amination

Objective: Convert the hydroxymethyl group into a solubilizing amine tail (common in drugs like Imatinib or Nilotinib).

Option 1: Mesylation & Displacement (Standard)
  • Activation: Dissolve scaffold (1.0 equiv) in anhydrous DCM at 0°C. Add Et₃N (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir 1h.

  • Quench: Wash with cold NaHCO₃, dry, and concentrate to obtain the crude mesylate (unstable; use immediately).

  • Displacement: Dissolve crude mesylate in THF or DMF. Add secondary amine (e.g., N-methylpiperazine, 2.0 equiv) and K₂CO₃ (2.0 equiv). Heat to 60°C for 2–4 hours.

Option 2: Reductive Amination (via Aldehyde)
  • Oxidation: Treat scaffold with MnO₂ (10 equiv) in DCM at reflux for 2h OR use Dess-Martin Periodinane (1.2 equiv) at RT. Filter to isolate the aldehyde.

  • Amination: Dissolve aldehyde in DCE (Dichloroethane). Add amine (1.1 equiv) and NaBH(OAc)₃ (1.5 equiv). Stir at RT for 4–12h.

Case Study: Designing a Hypothetical Dual Kinase Inhibitor

Target: An inhibitor for a kinase with a Methionine gatekeeper (requiring hydrophobic bulk).

Workflow:

  • Start: this compound.

  • Step 1 (Suzuki): Couple with 3,4-dimethoxyphenylboronic acid to target the ATP hinge region.

    • Result: (5-(3,4-dimethoxyphenyl)-4-ethylpyridin-3-yl)methanol.

  • Step 2 (Chlorination): Convert alcohol to chloride using SOCl₂/DCM.

  • Step 3 (Substitution): React with morpholine.

    • Final Product: 4-((5-(3,4-dimethoxyphenyl)-4-ethylpyridin-3-yl)methyl)morpholine.

Outcome: The 4-ethyl group positions the pyridine ring to optimally interact with the gatekeeper, while the morpholine tail extends into the solvent front, improving oral bioavailability.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Steric hindrance from 4-Ethyl group.Switch to high-activity catalysts like Pd-PEPPSI-IPr or XPhos Pd G3 . Increase temp to 110°C (microwave).
Protodebromination Overheating or excessive hydride source.Ensure anhydrous conditions if using hydride bases. Use strictly degassed solvents.
Incomplete Oxidation (C-3) Pyridine nitrogen coordinating oxidant.Use IBX (2-Iodoxybenzoic acid) in DMSO, which is often more robust for N-heterocycles than MnO₂.
Poor Solubility Pyridine aggregation.Add 1-5% MeOH to organic solvents during workup or run reactions in more polar aprotic solvents (DMF/DMA).

References

  • Suzuki-Miyaura Coupling Mechanism & Catalyst Selection

    • Title: Suzuki-Miyaura Cross-Coupling: The Reaction and the Mechanism.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Pyridine Synthesis in Kinase Inhibitors (Analogous 4-Methyl Data)

    • Title: Discovery of a RET Kinase Inhibitor Exhibiting Enhanced Metabolic Stability.
    • Source: Journal of Medicinal Chemistry (via Chemical Kinomics).
    • URL:[Link]

  • Title: Safety Data Sheet: (5-Bromo-4-methylpyridin-3-yl)
  • Physical Properties & Availability

    • Title: CAS 1196155-25-3 Product Page.
    • Source: BLD Pharm.[3]

Sources

Application Note: Protocols for Nucleophilic Substitution on (5-Bromo-4-ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific reactivity challenges of (5-Bromo-4-ethylpyridin-3-yl)methanol , a scaffold exhibiting a unique "ortho-ortho" steric blockade that renders standard substitution protocols ineffective.[1]

Part 1: Strategic Analysis & Reactivity Profile

The Substrate Challenge

This compound (Compound 1 ) presents a "perfect storm" of deactivation for nucleophilic attack.[1] Unlike 2- or 4-bromopyridines, which readily undergo Nucleophilic Aromatic Substitution (


) due to nitrogen activation, the 3-bromo position is electronically neutral.[1] Furthermore, the 4-ethyl group  acts as a steric gatekeeper, hindering approach to both the 5-bromo position (aryl substitution) and the 3-hydroxymethyl group (alkyl substitution).

Core Reactivity Constraints:

  • Electronic Deactivation: The pyridine nitrogen does not stabilize the Meisenheimer complex for nucleophilic attack at C-5. Classical

    
     (e.g., using NaOMe/MeOH) will fail or require forcing conditions (200°C+) that degrade the alcohol.
    
  • Steric Shielding: The 4-ethyl group exerts steric pressure on the C-5 bromine, destabilizing the planar transition states required for standard Palladium-catalyzed couplings (e.g., using PPh3).

  • Catalyst Poisoning: The free hydroxymethyl group (-CH2OH) and the pyridine nitrogen can chelate Pd(II) species, arresting the catalytic cycle.

The "Substitution" Definition

For the purpose of this guide, "Nucleophilic Substitution" is categorized into two distinct workflows based on the target electrophilic center:

  • Type A (Aryl Substitution): Replacement of the C-5 Bromine (via Pd-catalyzed Cross-Coupling, effectively a "catalyzed substitution").

  • Type B (Alkyl Substitution): Replacement of the C-3 Hydroxyl group (via Activation +

    
    ).
    

Part 2: Visualizing the Reaction Landscape

The following diagram maps the logical pathways for functionalizing Compound 1 , highlighting the necessary "detours" required to overcome the 4-ethyl steric block.

ReactivityMap cluster_legend Key Strategy Substrate This compound (Compound 1) Protection Step 1: O-Protection (TBS-Cl / Imidazole) Substrate->Protection Prevent Catalyst Poisoning Activation Step 1: OH Activation (SOCl2 or MsCl) Substrate->Activation Convert OH to LG Coupling Step 2: Pd-Catalyzed Amination (Buchwald-Hartwig) Protection->Coupling Bulky Ligand Required (e.g., XPhos) ProductA 5-Amino Derivative Coupling->ProductA Deprotection Displacement Step 2: SN2 Displacement (Azide, Amine, Thiol) Activation->Displacement Nucleophilic Attack ProductB 3-Functionalized Sidechain Displacement->ProductB Note Direct SNAr at C-5 is FORBIDDEN. Must use Pd-Catalysis.

Caption: Strategic decision tree for functionalizing the 5-bromo and 3-hydroxymethyl positions. Note the mandatory protection step for reliable C-5 coupling.

Part 3: Detailed Experimental Protocols

Protocol A: Aryl Substitution (C-N Bond Formation)

Objective: Replace the C-5 Bromine with an amine (Buchwald-Hartwig Amination). Rationale: Standard ligands (PPh3, dppf) fail due to the 4-ethyl steric clash. We utilize Dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) which are designed to form a "pocket" that accommodates ortho-substituted substrates while preventing catalyst dimerization.[1]

Step 1: Hydroxyl Protection (Recommended)

Why: Prevents alkoxide binding to Pd and side-reactions.[1]

  • Dissolve Compound 1 (1.0 equiv) in DCM (10 vol).

  • Add Imidazole (1.5 equiv) followed by TBS-Cl (1.2 equiv) at 0°C.

  • Stir at RT for 2 h. Aqueous workup yields the O-TBS protected intermediate .

Step 2: The Coupling Reaction

Reagents:

  • Substrate: O-TBS protected Compound 1 (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (2-5 mol%).[1]

  • Ligand: XPhos (for primary amines) or RuPhos (for secondary amines) (4-10 mol%).[1] Ratio Pd:Ligand = 1:2.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).[1]

Procedure:

  • Inerting: Charge a reaction vial with Pd(OAc)₂, Ligand, Base, and Substrate. Seal and purge with Argon/N₂ for 5 mins.

  • Solvation: Add degassed solvent (0.1 M concentration) and the Amine via syringe.

  • Activation: Heat to 100°C for 12–18 hours. Note: The 4-ethyl group slows the rate; do not rush.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Deprotection (Optional): Treat with TBAF (1.0 M in THF) to restore the alcohol.

Data Summary: Ligand Performance Table

Ligand Yield Comment
PPh3 <5% Fails. Steric bulk of 4-ethyl prevents oxidative addition.
BINAP 20-30% Slow conversion.
XPhos 85-92% Recommended. Excellent for sterically hindered pyridines.

| BrettPhos | 80% | Good for primary amines, but XPhos is more general here.[1] |

Protocol B: Alkyl Substitution (Side-Chain Functionalization)

Objective: Replace the -OH group with a Nucleophile (Nu). Rationale: Direct displacement of -OH is impossible. We must convert it to a leaving group (LG). The 4-ethyl group provides some steric hindrance, so highly reactive electrophiles (Mesyl Chloride) are preferred over bulky ones (Tosyl Chloride).

Step 1: Activation (Mesylation)
  • Dissolve Compound 1 (1.0 equiv) in anhydrous DCM (10 vol).

  • Add Triethylamine (TEA) (2.0 equiv). Cool to 0°C.

  • Dropwise add Methanesulfonyl Chloride (MsCl) (1.2 equiv).

  • Stir at 0°C for 30-60 mins. Monitor by TLC.

    • Critical Check: Do not let the reaction warm excessively; the mesylate can be unstable.

  • Quench: Wash with cold NaHCO₃, dry (Na₂SO₄), and concentrate. Use immediately.

Step 2: Nucleophilic Displacement (

)

Reagents:

  • Substrate: Mesylate intermediate (from Step 1).

  • Nucleophile: NaN₃ (Azide), KCN (Cyanide), or HNR₂ (Amine).[1]

  • Solvent: DMF or DMSO (Polar aprotic is essential).

Procedure:

  • Dissolve the Mesylate in DMF (0.2 M).

  • Add the Nucleophile (1.5 – 2.0 equiv).

  • Temperature:

    • Strong Nucleophiles (N₃⁻, -SPh): RT to 40°C .[1]

    • Weak Nucleophiles (Amines): 60°C .

  • Reaction Time: 2–6 hours.

  • Workup: Dilute with water, extract with EtOAc.

Protocol C: Cyanation (Replacing Br with CN)

Objective: Introduce a nitrile group at C-5. Rationale: "Rosenmund-von Braun" (CuCN, 200°C) is dangerous and low-yielding for this substrate.[1] Use Zn(CN)₂ with Pd-catalysis.

Procedure:

  • Combine Compound 1 (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), and dppf (4 mol%).[1]

    • Note: dppf is used here because the linear geometry of the cyanation intermediate is less sensitive to the 4-ethyl steric bulk than amination.

  • Add Zn dust (10 mol%) (activator) and solvent (DMAc or DMF ).

  • Heat to 120°C for 4–8 hours under Argon.

  • Safety: Work in a well-ventilated fume hood. Quench cyanides with bleach before disposal.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Protocol A) Catalyst deactivation by Pyridine N.Switch to a precatalyst like XPhos Pd G3 or G4 to ensure active Pd(0) generation.
Low Yield (Protocol A) Incomplete oxidative addition due to sterics.[2]Increase temperature to 110°C; switch solvent to tert-Amyl alcohol .
Decomposition (Protocol B) Mesylate instability.Switch to Thionyl Chloride (SOCl₂) to form the alkyl chloride (more stable, though slower to react).
Side Products N-alkylation vs O-alkylation.Ensure base (TEA/Carbonate) is sufficient to scavenge acid.

References

  • Title: Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide.
  • Buchwald-Hartwig Methodology

    • Title: Buchwald-Hartwig Cross-Coupling: A User's Guide.
    • Source: Organic Chemistry Portal / Wikipedia.
    • URL:[Link][3]

  • Protocol for 3,5-Disubstituted Pyridines

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[4][5]

    • Source: MDPI (Molecules 2017).
    • URL:[Link]

  • Alkyl Halide Preparation

    • Title: Preparation of alkyl halides & related (RX).[6]

    • Source: Lumen Learning / Organic Chemistry 1.
    • URL:[Link]

  • General Reactivity of 3-Bromopyridines

    • Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines (Contextual reference to 3-bromopyridine inertness).
    • Source: ACS Public
    • URL:[Link]

Sources

(5-Bromo-4-ethylpyridin-3-yl)methanol: A Rigid Pyridine Scaffold for Next-Gen PROTAC Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (5-Bromo-4-ethylpyridin-3-yl)methanol as a Scaffold for PROTAC Linkers Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The Challenge: First-generation PROTACs often rely on flexible polyethylene glycol (PEG) or alkyl chain linkers.[1] While synthetically accessible, these linkers suffer from high conformational entropy (leading to a significant entropic penalty upon ternary complex formation) and poor membrane permeability (high TPSA).

The Solution: this compound (BEPM) represents a class of rigid, heterocyclic scaffolds designed to overcome these limitations. This application note details the use of BEPM to construct "pre-organized" linkers that restrict rotational degrees of freedom, potentially improving potency (DC50) and oral bioavailability.

Key Advantages of BEPM:

  • Entropic Pre-organization: The pyridine core locks the linker geometry, reducing the energy cost of ternary complex formation.

  • Steric Tuning (The 4-Ethyl Lock): Unlike a methyl group, the 4-ethyl substituent introduces a specific steric bulk that forces out-of-plane twisting of attached ligands, allowing for the exploration of novel vectors in the "linkerology" space.

  • Solubility: The pyridine nitrogen provides a hydrogen bond acceptor, offsetting the lipophilicity of the ethyl group and improving aqueous solubility compared to phenyl analogs.

  • Orthogonal Reactivity: The structure features two distinct handles—an aryl bromide for cross-coupling and a benzylic-like alcohol for alkylation/oxidation—enabling modular library synthesis.

Chemical Logic & Scaffold Properties[2][3]

Physicochemical Profile
PropertyValue / DescriptionImpact on PROTAC Design
Formula C₈H₁₀BrNOLow MW fragment leaves room for large ligands.
LogP (Calc) ~1.8 - 2.2Lipophilic enough for permeability, polar enough for solubility.
H-Bond Acceptors 2 (Pyridine N, OH)Critical for solvent interaction and potential E3/POI contacts.
Rotatable Bonds 2 (Ethyl, CH₂OH)Low count favors rigidification.
Geometry 3,4,5-Substituted PyridineCreates a "kinked" or "U-shaped" vector depending on substitution.
The "Steric Lock" Mechanism

The 4-ethyl group is not merely a bystander. In 3,4,5-substituted pyridines, the substituent at the 4-position sterically clashes with the substituents at the 3- and 5-positions.

  • Effect: This forces the functional groups at positions 3 (hydroxymethyl) and 5 (bromide/aryl) to rotate out of the pyridine plane.

  • Application: This creates a defined dihedral angle, allowing the medicinal chemist to "vector" the PROTAC warhead and E3 ligand into a specific orientation that flexible chains cannot achieve.

Experimental Protocols

Workflow Visualization

The following diagram outlines the modular synthesis workflow for incorporating BEPM into a PROTAC.

PROTAC_Synthesis Start This compound (Scaffold) PathA Path A: Linker Extension (Alcohol Functionalization) Start->PathA Step 1 PathB Path B: Ligand Attachment (Suzuki Coupling) Start->PathB Alt Step 1 InterA Activated Electrophile (Mesylate/Halide) PathA->InterA MsCl / SOCl2 InterB Biaryl Intermediate (Ligand 1 Attached) PathB->InterB Pd(PPh3)4 / Boronic Acid Final Final PROTAC (Rigidified Linker) InterA->Final Nucleophilic Displacement (with Ligand-Amine) InterB->Final Etherification / Amidation

Caption: Modular synthetic pathways for BEPM. Path A prioritizes linker elongation; Path B prioritizes early-stage ligand attachment.

Protocol 1: Scaffold Activation (Alcohol to Mesylate)

Purpose: To convert the hydroxyl group into a good leaving group for subsequent attachment of a ligand or a spacer via nucleophilic substitution.

Reagents:

  • This compound (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 10 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA (1.5 mmol) dropwise. Stir for 5 minutes.

  • Activation: Add MsCl (1.2 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Monitoring: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1). The spot for the alcohol (lower Rf) should disappear.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Stability Note: The mesylate is moderately unstable. Use immediately for the next coupling step or store at -20°C under Argon.

Protocol 2: Ligand Attachment via Suzuki-Miyaura Coupling

Purpose: To attach the first ligand (e.g., an aryl-based E3 ligase binder like a Thalidomide derivative or VHL ligand precursor) to the pyridine ring.

Reagents:

  • Scaffold (or activated intermediate) (1.0 equiv)

  • Ligand-Boronic Acid/Ester (1.1 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1 ratio)[2]

Procedure:

  • Degassing: In a microwave vial, combine the scaffold, ligand-boronate, and K₂CO₃. Suspend in Dioxane/Water (5 mL per mmol). Sparge with Nitrogen for 10 minutes to remove oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (SiO₂). Pyridine derivatives often streak; add 1% TEA to the eluent if necessary.

Design Strategy: Linkerology & Vector Analysis

When using BEPM, the "effective linker length" is not just the number of atoms but the through-space distance defined by the rigid core.

Calculating the Vector

Unlike PEG chains which behave as random coils, the BEPM scaffold defines a specific angle.

  • Angle: The angle between the C3-substituent and C5-substituent is approximately 120° (meta-substitution geometry), but the 4-ethyl group distorts this.

  • Modeling: It is recommended to perform a conformational search (e.g., using OPLS3e force field) to identify the low-energy conformers. The 4-ethyl group will likely lock the C3 and C5 vectors into a "trans-like" or "twisted" orientation relative to the pyridine plane.

Ternary Complex Visualization

The diagram below illustrates how the rigid scaffold reduces the entropic penalty compared to a flexible PEG linker.

Ternary_Complex cluster_flexible Scenario A: Flexible PEG Linker cluster_rigid Scenario B: Rigid BEPM Scaffold Node1 High Entropy Cost (Collapse of random coil) Node2 Unstable Ternary Complex (Transient) Node1->Node2 Node3 Low Entropy Cost (Pre-organized Geometry) Node4 Stable Ternary Complex (Cooperativity) Node3->Node4

Caption: Thermodynamic advantage of rigid scaffolds. Pre-organization minimizes entropy loss (ΔS) upon binding, improving ΔG.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of ligandSwitch to anhydrous conditions (DMF/TEA) or use Pd(PPh₃)₄.
Scaffold Insolubility Pyridine aggregationAdd 5-10% Methanol or Trifluoroethanol (TFE) to the reaction solvent.
Over-alkylation Highly reactive mesylateUse a bulkier base (DIPEA) or lower temperature (-20°C) during substitution.
Poor Cell Permeability High polarity of final PROTACThe pyridine N is basic. If permeability is low, consider capping the N-oxide or ensuring the final PROTAC is neutral at physiological pH.

References

  • Rigid Linkers in PROTACs

    • Concept: Rigid linkers (piperazines, pyridines) improve pharmacokinetic profiles by reducing the number of rotatable bonds and optimizing lipophilicity.
    • Source: Farnaby, W., et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology 15.7 (2019): 672-680. Link

  • Pyridine Synthesis & Functionalization

    • Concept: Suzuki-Miyaura coupling on 3,5-substituted pyridines and functionaliz
    • Source: Li, J. J. (Ed.). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014. Link

  • Linkerology Reviews

    • Concept: Impact of linker length and composition on ternary complex stability and degradation efficiency.[1][3][4]

    • Source: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review."[5] Exploration of Targeted Anti-tumor Therapy 1 (2020): 273-312. Link

  • General PROTAC Design Principles

    • Concept: The "Entropic Barrier" in PROTAC design and how rigid scaffolds overcome it.
    • Source: Bemis, T. A., et al. "Proteolysis-Targeting Chimeras (PROTACs): Chemical Tools for Protein Degradation." Journal of Medicinal Chemistry (2021). Link

Note: This guide assumes standard laboratory safety protocols. All synthesis involving aryl halides and palladium catalysis should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reduction of 5-bromo-4-ethylnicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview

Welcome to the technical support center for the reduction of 5-bromo-4-ethylnicotinic acid esters. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific transformation and aiming to improve reaction yield and purity. The reduction of the ester moiety to a primary alcohol in this substituted pyridine is a critical step in many synthetic pathways. However, it presents unique challenges, including potential side reactions like debromination and difficulties in purification.

This document provides a structured troubleshooting guide in a question-and-answer format, supplemented by detailed FAQs, experimental protocols, and comparative data to address common issues encountered in the laboratory. Our goal is to provide you with the expertise and insights needed to navigate these challenges effectively.

Troubleshooting Guide: From Low Yield to Purification Woes

This section directly addresses specific experimental problems. Each entry follows a "Problem -> Probable Cause -> Solution" format to provide clear, actionable advice.

Problem 1: Low or No Conversion of Starting Ester

You've run the reaction, but TLC or HPLC analysis shows predominantly unreacted starting material.

What are the probable causes and solutions?

  • Cause A: Inactive Reducing Agent. Complex metal hydrides like Lithium Aluminum Hydride (LiAlH₄) are highly reactive with atmospheric moisture and can degrade upon improper storage or handling.[1] Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions.[2][3][4]

    • Solution: Always use a fresh bottle of the reducing agent or a freshly opened container. If using LiAlH₄ from an older bottle, consider titrating it to determine its active hydride content. For a less vigorous but effective option, Lithium Borohydride (LiBH₄) can be a good alternative for selective ester reduction.[5]

  • Cause B: Insufficient Stoichiometry. The reduction of an ester to an alcohol with LiAlH₄ consumes two equivalents of hydride.[1] The initial reaction forms an aldehyde intermediate which is then further reduced.[6][7]

    • Solution: Ensure you are using a sufficient excess of the reducing agent. A common starting point is 1.5 to 2.0 equivalents of LiAlH₄ relative to the ester. It is crucial to calculate stoichiometry based on the active hydride content, not just the bulk weight of the reagent.

  • Cause C: Low Reaction Temperature. While some reductions proceed at 0 °C, sluggish reactions may require higher temperatures to overcome the activation energy barrier.

    • Solution: If the reaction is clean but incomplete at 0 °C, allow it to slowly warm to room temperature and monitor its progress. Gentle reflux in an appropriate solvent like THF can also be employed, but this increases the risk of side reactions.

  • Cause D: Poor Solvent Choice. The choice of solvent is critical for both reagent stability and substrate solubility. Ethereal solvents are standard for LiAlH₄ reductions.

    • Solution: Anhydrous Tetrahydrofuran (THF) is the most common and effective solvent for LiAlH₄ reductions. Ensure the solvent is thoroughly dried before use, as any water will quench the reagent.

Problem 2: Complex Mixture of Products & Significant Side Reactions

Your crude reaction mixture shows multiple spots on TLC or several peaks in GC/HPLC, indicating the formation of undesired byproducts.

What are the probable causes and solutions?

  • Cause A: Reductive Debromination. The C-Br bond on the pyridine ring can be susceptible to reduction, especially with powerful reducing agents like LiAlH₄ at elevated temperatures.

    • Solution:

      • Maintain Low Temperatures: Perform the reaction at a lower temperature (e.g., -10 °C to 0 °C) to minimize the energy available for C-Br bond cleavage.

      • Use a Milder Reagent: Consider using Sodium Borohydride in the presence of a catalyst or in a mixed solvent system (like THF/methanol), which can sometimes reduce esters without affecting aryl halides.[8] Alternatively, Diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) is known for its selectivity and may prevent debromination.[6][9]

  • Cause B: Pyridine Ring Reduction. Although less common under standard hydride reduction conditions, the pyridine ring itself can be reduced under harsh conditions (e.g., high temperatures, prolonged reaction times, or with catalytic hydrogenation).

    • Solution: Stick to standard complex metal hydride conditions and avoid overly harsh parameters. If ring reduction is a persistent issue, re-evaluate the choice of reducing agent. LiAlH₄ should not reduce the aromatic pyridine ring under typical conditions.

Problem 3: Difficulties in Product Isolation and Purification

The reaction appears to be successful, but isolating the final product in a pure form is challenging due to emulsions during workup or co-elution during chromatography.

What are the probable causes and solutions?

  • Cause A: Emulsion during Aqueous Workup. The aluminum salts (from LiAlH₄) or borate salts (from NaBH₄) formed during the quench and workup can create persistent emulsions, trapping the product.

    • Solution: Employ a Fieser workup for LiAlH₄ reactions. This involves the careful, sequential addition of water, followed by a 15% NaOH solution, and then more water.[5] This procedure is designed to generate granular, easily filterable aluminum salts. For borohydride reductions, an acidic workup (e.g., with 1M HCl) can help break down borate complexes, followed by extraction.

  • Cause B: Co-elution with Starting Material or Byproducts. The polarity of the product alcohol (5-bromo-4-ethyl-3-(hydroxymethyl)pyridine) may be close to that of the starting ester or certain byproducts, making chromatographic separation difficult.

    • Solution:

      • Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar one (like ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can improve the peak shape of pyridine-containing compounds on silica gel.[10]

      • Acid/Base Extraction: Utilize the basicity of the pyridine nitrogen. Dissolve the crude material in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 0.1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) and re-extract the product back into an organic solvent. This can effectively separate it from non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for converting 5-bromo-4-ethylnicotinic acid esters to the corresponding alcohol?

There is no single "best" agent, as the optimal choice depends on factors like scale, available equipment, and sensitivity to side reactions. Here is a comparison:

Reducing AgentTypical ConditionsProsCons
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, 0 °C to RTHighly reactive, reduces most esters effectively.[2][4]Non-selective, pyrophoric, highly water-sensitive, risk of debromination.[1]
Sodium Borohydride (NaBH₄) Methanol or Ethanol, RTSafer, cheaper, and easier to handle than LiAlH₄.Generally unreactive towards esters unless additives are used or at high temperatures.[3][8]
Diisobutylaluminum Hydride (DIBAL-H) Anhydrous Toluene or DCM, -78 °CHighly selective, can stop at the aldehyde stage.[6][9] Good for avoiding side reactions.Requires low temperatures, can be expensive.
Lithium Borohydride (LiBH₄) THF or Ether, RTMore reactive than NaBH₄, reduces esters selectively in the presence of other groups.[5]More expensive and moisture-sensitive than NaBH₄.

For this specific substrate, LiAlH₄ at 0 °C is a robust starting point. If debromination is a significant issue, switching to DIBAL-H at -78 °C is the recommended next step.

Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Setup: Use silica gel plates. A good mobile phase (eluent) would be a mixture of a non-polar and a polar solvent, for example, 30-50% Ethyl Acetate in Hexane.

  • Visualization: The starting ester and the product alcohol are both likely UV-active due to the pyridine ring. Staining with potassium permanganate (KMnO₄) can also be effective, as the product alcohol will react readily while the ester may not.

  • Interpretation: The product alcohol should have a lower Rf value (travel less up the plate) than the starting ester due to the higher polarity of the hydroxyl group. The reaction is complete when the spot corresponding to the starting ester has disappeared.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used on quenched aliquots of the reaction.[11][12][13]

Q3: What are the critical safety precautions for this reduction?
  • Hydride Reagents: LiAlH₄ and DIBAL-H are highly reactive and can ignite spontaneously on contact with water or even moist air. All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in oven-dried glassware.[5]

  • Quenching: The quenching of excess hydride at the end of the reaction is highly exothermic and releases hydrogen gas, which is flammable. The quenching agent (e.g., water, ethyl acetate) must be added slowly and at a low temperature (e.g., 0 °C).

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct the reaction in a chemical fume hood.

Q4: Is it possible to reduce the 5-bromo-4-ethylnicotinic acid directly to the alcohol?

Yes, it is possible. Carboxylic acids can be reduced directly to primary alcohols using strong reducing agents.

  • LiAlH₄: This is a standard reagent for reducing carboxylic acids to alcohols. It requires a greater stoichiometry (at least 3 equivalents of hydride) because the first equivalent is consumed in an acid-base reaction to deprotonate the acid.[6]

  • Borane (BH₃): Borane complexes (e.g., BH₃·THF) are also highly effective and chemoselective for the reduction of carboxylic acids in the presence of esters.[14] This could be an advantageous route if selective reduction is needed in a molecule with multiple functional groups.

The choice between reducing the acid or the ester often comes down to the overall synthetic strategy, including purification considerations and the presence of other functional groups.

Visualization of Workflows

General Experimental Workflow

The following diagram outlines the typical sequence of operations for the reduction of 5-bromo-4-ethylnicotinic acid ester.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_glass Oven-dry glassware prep_reagents Prepare anhydrous solvent & reagents prep_glass->prep_reagents setup Assemble under inert atmosphere (N2/Ar) prep_reagents->setup dissolve Dissolve ester in anhydrous solvent setup->dissolve cool Cool to target temperature (e.g., 0 °C) dissolve->cool add_reagent Slowly add reducing agent cool->add_reagent monitor Monitor reaction by TLC/HPLC add_reagent->monitor quench Carefully quench excess hydride monitor->quench extract Perform aqueous extraction quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via column chromatography concentrate->purify analyze Characterize pure product (NMR, MS, etc.) purify->analyze

Caption: Standard workflow for hydride reduction.

Troubleshooting Decision Tree for Low Yield

If you are experiencing low yields, this decision tree can help diagnose the issue systematically.

G start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LCMS) start->check_crude sm_present Mainly Starting Material (SM) check_crude->sm_present SM is major component complex_mix Complex Mixture of Products check_crude->complex_mix Multiple new spots clean_product Clean Conversion, Low Isolated Yield check_crude->clean_product One major product spot check_reagent Inactive Reagent? sm_present->check_reagent check_debrom Debromination Occurring? complex_mix->check_debrom check_workup Workup Issues? (Emulsions) clean_product->check_workup check_stoich Incorrect Stoichiometry? check_reagent->check_stoich No sol_reagent Solution: Use fresh reagent check_reagent->sol_reagent Yes check_temp Temperature Too Low? check_stoich->check_temp No sol_stoich Solution: Recalculate & use excess check_stoich->sol_stoich Yes sol_temp Solution: Warm to RT or reflux check_temp->sol_temp Yes sol_debrom Solution: Lower temp or use milder reagent (DIBAL-H) check_debrom->sol_debrom check_purify Purification Loss? check_workup->check_purify No sol_workup Solution: Use Fieser workup or acid/base extraction check_workup->sol_workup Yes sol_purify Solution: Optimize chromatography conditions check_purify->sol_purify

Caption: Decision tree for troubleshooting low yield.

Detailed Experimental Protocol: Reduction using LiAlH₄

This protocol provides a representative procedure. Warning: This reaction should only be performed by trained personnel in a controlled laboratory environment.

1. Preparation:

  • Place all necessary glassware (round-bottom flask, dropping funnel, condenser) in an oven at 125 °C overnight and allow to cool in a desiccator.

  • Assemble the glassware under a stream of dry nitrogen or argon.

  • Use a magnetic stirrer and stir bar.

  • Obtain anhydrous THF from a solvent purification system or use a freshly opened bottle of anhydrous solvent.

2. Reaction Setup:

  • In the reaction flask, dissolve the 5-bromo-4-ethylnicotinic acid ester (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, carefully weigh LiAlH₄ powder (1.5 eq) and suspend it in a small amount of anhydrous THF. Note: Weighing should be done quickly to minimize exposure to air.

  • Transfer the LiAlH₄ suspension to the dropping funnel.

3. Reaction Execution:

  • Add the LiAlH₄ suspension dropwise to the stirred ester solution at 0 °C over 20-30 minutes. A gas evolution may be observed.

  • After the addition is complete, let the reaction stir at 0 °C for 1 hour.

  • Monitor the reaction by TLC. Take a small aliquot, quench it carefully with a few drops of ethyl acetate then water, extract with ethyl acetate, and spot on a TLC plate.

  • If the reaction is incomplete, allow the mixture to warm to room temperature and continue stirring.

4. Workup (Fieser Method):

  • Cool the reaction mixture back down to 0 °C.

  • For a reaction using 'X' g of LiAlH₄, perform the following additions very slowly and carefully :

    • Add 'X' mL of water dropwise.
    • Add 'X' mL of 15% (w/v) aqueous NaOH solution dropwise.
    • Add '3X' mL of water dropwise.
  • A white, granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

5. Isolation and Purification:

  • Combine the filtrate and washes and concentrate the solution using a rotary evaporator.

  • The resulting crude oil or solid can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

References

  • Vaia. (n.d.). Problem 30 Nicotinic acid, more commonly na... [FREE SOLUTION]. Retrieved from [Link]

  • Scribd. (n.d.). Reducing Agents for Esters in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]

  • Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). PMC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Career Endeavour. (n.d.). REDUCING-AGENT.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Chem 115. Harvard University. Retrieved from [Link]

  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.2.5: Chemistry of Esters. Retrieved from [Link]

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane-Ammonia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using

    
    . Retrieved from [Link]
    
  • National Center for Biotechnology Information. (2017, November 21). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • YouTube. (2021, July 8). Reduction of Esters to Alcohols. Retrieved from [Link]

  • ResearchGate. (2021, December 10). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Retrieved from [Link]

  • MDPI. (2023, July 14). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Retrieved from [Link]

  • ACS Publications. (2026, February 16). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of (5-Bromo-4-ethylpyridin-3-yl)methanol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Bromo-4-ethylpyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to empower you to overcome these challenges effectively.

Understanding the Compound and the Solvent

This compound is a substituted pyridine derivative. The solubility of such compounds is influenced by a delicate interplay of factors including molecular weight, crystal lattice energy, and the presence of functional groups capable of hydrogen bonding. While DMSO is a powerful and versatile polar aprotic solvent, capable of dissolving a wide range of both polar and nonpolar compounds, issues can still arise.[1][2]

Physicochemical Properties of this compound (Inferred)

Direct experimental data for this specific compound is limited. The following properties are estimated based on closely related analogs such as (5-Bromo-4-methylpyridin-3-yl)methanol and general principles of physical organic chemistry. The ethyl group, being larger and more electron-donating than a methyl group, is expected to slightly increase the lipophilicity (hydrophobicity) of the molecule.

PropertyEstimated Value/CharacteristicImpact on Solubility in DMSO
Molecular Formula C₈H₁₀BrNO-
Molecular Weight ~216.07 g/mol Higher molecular weight can sometimes correlate with lower solubility.
LogP (Octanol-Water Partition Coefficient) > 1.7A positive LogP indicates a degree of lipophilicity. While DMSO is an excellent solvent for many lipophilic compounds, very high lipophilicity can still present challenges.
pKa (Pyridine Nitrogen) ~3.5 - 4.5The basicity of the pyridine nitrogen allows for potential salt formation with acidic co-solvents, which can enhance solubility.
Hydrogen Bonding The methanol group (-CH₂OH) can act as both a hydrogen bond donor and acceptor. The pyridine nitrogen is a hydrogen bond acceptor.This capability for hydrogen bonding is a key factor in its solubility in polar aprotic solvents like DMSO.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO at my desired concentration. What is the first thing I should do?

A1: The initial and most straightforward step is to ensure you are not exceeding the compound's intrinsic solubility limit in DMSO. Start by preparing a less concentrated solution. If a lower concentration dissolves, it indicates that your initial target concentration was too high.

It is also crucial to use high-purity, anhydrous DMSO. DMSO is highly hygroscopic and absorbed water can significantly reduce its solvating power for certain compounds.[3]

Q2: I've tried a lower concentration and am still seeing particulates. What's the next step?

A2: Gentle physical agitation and a moderate increase in temperature can often overcome the kinetic barriers to dissolution. The recommended approach is a combination of vortexing, gentle warming, and sonication.

Q3: Can I heat the DMSO solution to dissolve my compound?

A3: Yes, gentle heating is a standard and effective technique. However, it must be done with caution. Many organic compounds can degrade at elevated temperatures. We recommend using a water bath set to a temperature between 37°C and 50°C.[3] Avoid direct heating on a hot plate, as this can create localized hot spots and lead to compound degradation.

Q4: My compound dissolves with heat, but it crashes out of solution when it cools down or upon storage. What does this mean and how can I prevent it?

A4: This phenomenon, known as precipitation or crystallization, indicates that you have created a supersaturated solution. While kinetically stable for a short period, it is not thermodynamically stable.

To prevent this:

  • Store at Room Temperature: DMSO has a relatively high freezing point (18.5°C or 65.3°F).[3] Storing stock solutions at 4°C or below can cause the DMSO to freeze, leading to precipitation of the solute. It is generally advisable to store DMSO stock solutions at room temperature in a desiccator to protect them from moisture.

  • Prepare a Lower Concentration Stock: The most reliable solution is to prepare a stock solution at a concentration that remains stable at room temperature.

  • Re-dissolve Before Use: If you must work with a supersaturated solution, you will need to gently warm and vortex it before each use to ensure it is fully dissolved.

Q5: My this compound solution in DMSO is cloudy. What could be the cause?

A5: Cloudiness, or turbidity, can be due to several factors:

  • Incomplete Dissolution: Microscopic, undissolved particles may be suspended in the solvent. The troubleshooting steps outlined below should resolve this.

  • Water Contamination: As mentioned, water in the DMSO can reduce solubility. Using fresh, anhydrous DMSO is critical.

  • Compound Impurity: If the compound itself is not pure, the insoluble impurities will cause the solution to appear cloudy.

Troubleshooting Workflow

This workflow provides a systematic approach to addressing solubility issues with this compound in DMSO.

G start Start: this compound in DMSO check_dissolution Does the compound fully dissolve at the desired concentration? start->check_dissolution yes Yes check_dissolution->yes no No check_dissolution->no success Solution Prepared Successfully. Store appropriately. yes->success troubleshoot Initial Troubleshooting Steps no->troubleshoot vortex 1. Vortex vigorously for 2-3 minutes. troubleshoot->vortex warm 2. Gently warm in a 37-50°C water bath for 10-15 minutes. vortex->warm sonicate 3. Sonicate for 15-30 minutes. warm->sonicate recheck Does the compound dissolve? sonicate->recheck yes2 Yes recheck->yes2 no2 No recheck->no2 yes2->success advanced Advanced Troubleshooting no2->advanced lower_conc Prepare a more dilute solution. advanced->lower_conc check_dmso Use fresh, anhydrous DMSO. advanced->check_dmso consider_cosolvent Consider a co-solvent system (e.g., DMSO/Ethanol). advanced->consider_cosolvent final_check Is the issue resolved? lower_conc->final_check check_dmso->final_check consider_cosolvent->final_check yes3 Yes final_check->yes3 no3 No final_check->no3 yes3->success contact_support Contact Technical Support for further assistance. no3->contact_support

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

This protocol should be the first-line approach for dissolving this compound in DMSO.

  • Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Use a new, sealed bottle of anhydrous, high-purity DMSO.

  • Solubilization:

    • Add the desired volume of DMSO to the vial containing the compound.

    • Cap the vial securely.

  • Agitation:

    • Vortex the vial vigorously for 2-3 minutes.

    • Visually inspect for any remaining solid particles.

  • Gentle Heating (if necessary):

    • If particulates remain, place the vial in a water bath pre-heated to 37-50°C for 10-15 minutes.

    • After warming, vortex the solution again for 1-2 minutes.

  • Sonication (if necessary):

    • If the compound is still not fully dissolved, place the vial in a bath sonicator for 15-30 minutes. The water in the sonicator bath can be slightly warmed to combine these steps.

  • Final Inspection:

    • Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

Protocol 2: Preparation of a Stock Solution for Aqueous Dilution

A common application is the dilution of a DMSO stock solution into an aqueous buffer for biological assays. Precipitation upon dilution is a frequent issue for lipophilic compounds.

  • Prepare a Concentrated DMSO Stock:

    • Follow Protocol 1 to prepare a concentrated stock solution in DMSO (e.g., 10 mM or 50 mM). Ensure this stock solution is fully dissolved and clear.

  • Dilution into Aqueous Buffer:

    • It is critical to add the DMSO stock directly to the aqueous buffer with vigorous mixing. Do not add the aqueous buffer to the DMSO stock.

    • To minimize the risk of precipitation, the final concentration of DMSO in the aqueous solution should be kept as low as possible, typically below 1% (v/v).[4]

    • For serial dilutions, it is best to perform the initial dilutions in DMSO before the final dilution into the aqueous medium.[5]

Example Dilution Scheme:

To prepare a 100 µM working solution with a final DMSO concentration of 0.5%:

  • Start with a 20 mM stock solution of this compound in 100% DMSO.

  • Add 5 µL of the 20 mM stock solution to 995 µL of your aqueous assay buffer.

  • Mix immediately and thoroughly.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Protheragen. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • Pharmaffiliates. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Quora. What is the chemical property of DMSO that makes it ideal for use in many biological labs? [Link]

  • LifeTein. How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

Sources

Removing metal catalyst residues from (5-Bromo-4-ethylpyridin-3-yl)methanol products

Author: BenchChem Technical Support Team. Date: February 2026

Effective Strategies for the Purification of (5-Bromo-4-ethylpyridin-3-yl)methanol from Metal Catalyst Residues

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of removing residual metal catalysts from the synthesis of this compound and similar nitrogen-containing heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered during the purification of pyridyl-containing active pharmaceutical ingredients (APIs) and intermediates.

Q1: Why is it so difficult to remove palladium residues from my this compound product?

A1: The primary challenge lies in the inherent chemical nature of your product. The nitrogen atom in the pyridine ring is a Lewis base, meaning it has a lone pair of electrons that can readily coordinate to the electron-deficient palladium catalyst.[1] This coordination can be quite strong, making it difficult to separate the metal from your product using standard purification methods alone.

Q2: What are the regulatory limits for palladium in pharmaceutical products?

A2: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have harmonized their guidelines for elemental impurities under the International Council for Harmonisation (ICH) Q3D guidelines.[2][3] Palladium is classified as a Class 2A element, meaning it is a route-dependent human toxicant. The permitted daily exposure (PDE) for palladium is 100 µ g/day for the oral route of administration.[4] The acceptable concentration in parts per million (ppm) in the final drug product is calculated based on the maximum daily dose.[4]

Q3: I performed column chromatography, but my product still has high levels of palladium. What went wrong?

A3: While column chromatography can remove a significant portion of palladium residues, its effectiveness can be unpredictable and often insufficient on its own.[5][6] Several factors can contribute to this:

  • Strong Product-Palladium Interaction: As mentioned, the pyridine nitrogen can co-elute with the palladium it is bound to.

  • Palladium Species: The physical form of the residual palladium (e.g., fine nanoparticles, soluble complexes) can affect its interaction with the stationary phase.

  • Column Conditions: The choice of solvent system and silica gel type can influence the separation.

A study has shown that while flash chromatography removed approximately 90% of residual palladium on average, a significant number of samples still contained over 100 ppm.[5] Therefore, chromatography should often be viewed as a debulking step, with a more targeted scavenging method to follow.[5]

Q4: What is a "metal scavenger" and how does it work?

A4: Metal scavengers are materials, often based on silica or polymer supports, that are functionalized with ligands that have a high affinity for specific metals.[7] For palladium, common functional groups include thiols, thioureas, and trimercaptotriazine (TMT).[7][8] The mechanism of action is chemisorption, where the palladium in your product solution forms a strong covalent bond with the functional groups on the scavenger.[8] Because the scavenger is a solid, it can be easily filtered off, taking the bound palladium with it.[9]

Q5: How do I know how much residual palladium is in my product?

A5: The gold standard for quantifying trace metals in pharmaceutical samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7] This technique is highly sensitive and can accurately measure metal concentrations down to parts-per-billion (ppb) levels. For in-process monitoring and screening of purification methods where speed is more critical than absolute precision, fluorescence-based detection kits are also available.[7][10][11]

Troubleshooting Guides

This section provides a more in-depth look at common issues and offers structured approaches to resolving them.

Issue 1: High Palladium Levels After Initial Purification (e.g., >100 ppm)

If your initial workup and purification have failed to reduce palladium to an acceptable level, a more targeted approach is necessary.

Scavenging_Strategy start Initial Product Isolation (Post-reaction, >100 ppm Pd) decision1 Is the product soluble in a non-polar or mildly polar solvent? start->decision1 scavenger Employ Solid-Supported Metal Scavenger decision1->scavenger Yes decision2 Is the product an acid or base salt? decision1->decision2 No activated_carbon Consider Activated Carbon (with caution for product loss) scavenger->activated_carbon Alternative analysis Analyze Pd levels (ICP-MS) scavenger->analysis activated_carbon->analysis extraction Perform Acid-Base Extraction decision2->extraction Yes crystallization Attempt Recrystallization (may require optimization) decision2->crystallization No extraction->analysis crystallization->analysis

Caption: Decision workflow for selecting a palladium removal method.

Protocol 1: Metal Scavenging with Thiol-Functionalized Silica

Thiol-based scavengers are highly effective for a range of palladium species. The sulfur atom acts as a soft nucleophile, readily binding to the soft electrophilic palladium.

  • Solvent Selection: Dissolve your crude this compound in a suitable solvent (e.g., THF, ethyl acetate, toluene) to a concentration of 50-100 mg/mL. The solvent should fully dissolve your product but not react with the scavenger.

  • Scavenger Addition: Add 2-4 equivalents of thiol-functionalized silica gel (relative to the initial amount of palladium catalyst used).

  • Stirring: Stir the suspension at room temperature for 4-16 hours. Longer times may be necessary for tightly bound palladium. Gentle heating (40-50 °C) can sometimes improve efficiency, but should be monitored for product stability.

  • Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the scavenger.

  • Rinsing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain your purified product.

  • Analysis: Submit a sample for ICP-MS analysis to confirm the final palladium concentration.

Protocol 2: Activated Carbon Treatment

Activated carbon is a cost-effective option, but it can sometimes adsorb the desired product, leading to yield loss.[8] A preliminary small-scale test is recommended.

  • Preparation: Dissolve your crude product in a suitable solvent like THF or methanol.

  • Addition: Add 5-10 wt% of activated carbon (relative to the mass of your crude product).

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 45 °C) for 2-18 hours.[8]

  • Filtration: Filter the suspension through a pad of celite to remove the carbon. Be aware that fine carbon particles can be difficult to filter.

  • Concentration and Analysis: Concentrate the filtrate and analyze for both yield and residual palladium.

Issue 2: Product Loss During Scavenging

If you observe a significant decrease in yield after treatment with a scavenger or activated carbon, your product is likely adsorbing to the purification medium.

  • Reduce Scavenger/Carbon Amount: Use the minimum effective amount. A screening experiment with varying amounts can identify the sweet spot.

  • Change Scavenger Type: If using activated carbon, switch to a more selective silica-based scavenger.[12] Even among silica scavengers, performance can vary. For instance, a trimercaptotriazine (TMT) functionalized scavenger might have different adsorption properties than a simple thiol scavenger.

  • Solvent Optimization: The choice of solvent can influence the product's affinity for the scavenger. Try a more polar or less polar solvent to see if it reduces product binding.

  • Thorough Rinsing: After filtering off the scavenger, perform multiple small washes of the filter cake with fresh solvent to maximize product recovery.

Issue 3: Ineffective Scavenging (<90% Removal)

If the chosen scavenging method is not providing the desired level of purification, several factors could be at play.

  • Palladium Oxidation State: The effectiveness of some scavengers can depend on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)). Thiol-based scavengers are generally robust for both. However, if you suspect a particular species is present, you might consider a scavenger with a different functional group. For example, some amine-functionalized scavengers can be more effective for Pd(II).[13]

  • Insufficient Equivalents or Time: The scavenging process is a chemical reaction and requires sufficient time and an adequate amount of the scavenging agent. Increase the equivalents of the scavenger and/or the reaction time.

  • Mass Transfer Limitations: In a viscous solution or with a poorly dispersed scavenger, the palladium may not have adequate access to the binding sites. Ensure vigorous stirring and consider diluting the reaction mixture.

  • Competitive Binding: Other components in your crude product mixture (e.g., phosphine ligands) could be competing with the scavenger for the palladium. An initial purification step like a simple filtration through celite can sometimes remove larger palladium agglomerates and ligand complexes before scavenging.[14]

The following table provides a general comparison of common palladium removal techniques. Note that actual performance is highly dependent on the specific substrate, solvent, and palladium species.

Purification MethodTypical Pd Removal EfficiencyAdvantagesDisadvantages
Column Chromatography 70-95%[5]Removes other organic impurities.Can be unpredictable for Pd removal; solvent intensive.
Activated Carbon 80-99%[8]Cost-effective.Potential for significant product loss; not always selective.[8][12]
Thiol-based Scavengers >98%[12]High efficiency and selectivity; robust for various Pd species.Higher cost than activated carbon.
TMT-based Scavengers >95%[8]Very high affinity for palladium.Can be more expensive; performance can vary between suppliers.[15]
Crystallization VariableCan be highly effective and scalable.May require extensive optimization; can sometimes trap impurities.[4]

Final Recommendations

  • Initial Debulking: After the reaction workup, consider a simple filtration through a pad of celite. This can remove a surprising amount of agglomerated palladium.[14]

  • Primary Purification: Perform your standard purification, such as column chromatography or crystallization. This will remove the bulk of the palladium and other process impurities.

  • Targeted Scavenging: For the final polishing step to bring palladium levels below the ICH Q3D limits, employ a high-efficiency metal scavenger. Based on literature evidence, a thiol- or TMT-functionalized silica scavenger is an excellent starting point.[5][8][16]

  • Verification: Always verify the final palladium concentration in your product using a validated analytical method, preferably ICP-MS.[7]

By understanding the chemical principles at play and systematically troubleshooting your purification process, you can confidently and consistently produce high-purity this compound for your research and development needs.

References

  • European Medicines Agency. (2015). ICH Q3D Elemental impurities - Scientific guideline. [Link]

  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]

  • Merck/PITT Collaboration. (2026). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Mondal, B., et al. (2014). Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. Dalton Transactions, 43(2), 469-478. [Link]

  • ResearchGate. (2020). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]

  • Biotage. (2023). Are metal scavengers better than carbon?. [Link]

  • Lukomski, L., et al. (2020). Third-generation method for high-throughput quantification of trace palladium by color or fluorescence. Organic Process Research & Development, 24(1), 85-95. [Link]

  • Mondal, B., et al. (2013). Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Publishing. [Link]

  • ResearchGate. (2025). Highly selective recovery of palladium by a new silica-based adsorbent functionalized with macrocyclic ligand. [Link]

  • Analyst (RSC Publishing). (2016). Quantitative analysis of trace palladium contamination in solution using electrochemical X-ray fluorescence (EC-XRF). [Link]

  • Lee, S. W., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in. Purdue e-Pubs. [Link]

  • Lee, S. W., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. [Link]

  • Biotage. (2023). Why palladium metal scavengers are not all the same. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]

  • Cox, B., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • SciSpace. (2015). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. [Link]

  • Google Patents. (2005). Method of removing palladium.
  • Li, Y., et al. (2025). Manipulating Electronic Effect of Nitrogen Donor-Based Ligands for Efficient Complexation and Separation of Palladium from Highly Acidic Solution. Molecules. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • Google Patents. (2006).
  • Khan, I., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules. [Link]

  • ACS GCI Pharmaceutical Roundtable. Metals Removal. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • Gopani. A Complete Guide - How To Maximize Recovery of Precious Metals from Spent Catalyst. [Link]

  • Pharmaceutical Technology. (2026). Recovery of Precious Metals in Spent Process Catalysts. [Link]

  • AmmoniaKnowHow. Catalyst deactivation Common causes. [Link]

  • RSC Publishing. (2022). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]

  • Crystal Pharmatech. API Crystallization. [Link]

  • Baroliya, P. K., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • MDPI. (2022). A Review of Recovery of Palladium from the Spent Automobile Catalysts. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. University of Strathclyde. [Link]

  • Semantic Scholar. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • European Patent Office. (2023). METHOD FOR EXTRACTING PALLADIUM. [Link]

Sources

Scale-up challenges for (5-Bromo-4-ethylpyridin-3-yl)methanol production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Guide for (5-Bromo-4-ethylpyridin-3-yl)methanol

Executive Summary & Molecule Context

This compound is a critical "scaffold" intermediate, often utilized in the synthesis of kinase inhibitors (e.g., targeting BET proteins or specific tyrosine kinases). The combination of the 5-bromo handle (for Suzuki/Buchwald couplings) and the 3-hydroxymethyl group (for further functionalization) makes it valuable but chemically precarious.

The 4-ethyl group introduces a specific challenge: Steric Hindrance . Unlike its 4-methyl analog, the ethyl group shields the C3-position, slowing down reduction kinetics and increasing the residence time required for conversion. This guide addresses the friction points between "forcing" the reaction to completion and preventing the loss of the sensitive bromine atom.

Master Synthesis Workflow

The following logic flow illustrates the standard industrial route (Reduction of the Nicotinate Ester) and the critical decision nodes for scale-up.

SynthesisWorkflow Start Start: Ethyl 5-bromo-4-ethylnicotinate Decision Select Reducing Agent Start->Decision RouteA Route A: DIBAL-H (Toluene/THF) (-78°C to 0°C) Decision->RouteA High Purity req. Strict Temp Control RouteB Route B: NaBH4 + CaCl2 (EtOH) (0°C to RT) Decision->RouteB Safety Priority Scalable RouteC Route C: LiAlH4 (THF) (0°C) Decision->RouteC Avoid (De-halogenation risk) Process Reaction Monitoring (HPLC) Check for Des-bromo Impurity RouteA->Process RouteB->Process RouteC->Process Quench Quench Protocol (Critical Exotherm Control) Process->Quench Conversion >98% Workup Phase Separation (pH Adjustment required) Quench->Workup End Target: this compound Workup->End

Figure 1: Decision matrix for the reduction of the precursor ester. Route B is generally preferred for multi-kilo scale-up due to safety profiles.

Technical Troubleshooting & FAQs

Category A: Reaction Kinetics & Reagent Selection

Q1: We are seeing incomplete conversion of the ester, but increasing the temperature causes the "des-bromo" impurity (loss of Br) to spike. How do we balance this?

A: This is the classic "Steric vs. Electronic" conflict. The 4-ethyl group sterically hinders the ester, requiring energy to reduce. However, the 5-bromo position is electronically activated and susceptible to hydrodehalogenation (replacement of Br with H).

  • Diagnosis: If you are using LiAlH₄ (LAH) , it is likely too aggressive. Hydride transfer can occur at the halogen position via a radical mechanism or direct attack if metal contaminants are present.

  • Recommendation: Switch to NaBH₄ enhanced with CaCl₂ or LiCl in Ethanol.

    • Mechanism:[1][2][3][4] Calcium borohydride is generated in situ, which coordinates to the ester carbonyl oxygen, activating it for reduction without significantly increasing the risk of attacking the C-Br bond.

    • Protocol: Add CaCl₂ (1.5 eq) to the ester in EtOH at 0°C, then add NaBH₄ (2.0 eq) portion-wise. Allow to warm to RT slowly.

Q2: Why not use DIBAL-H? It’s standard for esters.

A: DIBAL-H is excellent chemically but operationally hazardous at scale for this specific substrate.

  • Cryogenics: DIBAL-H often requires -78°C to stop at the aldehyde. For the alcohol, you can run it warmer (0°C), but the aluminum byproducts are voluminous.

  • Solubility: The pyridine nitrogen can coordinate with the aluminum, forming a stable complex that requires harsh hydrolysis to break, often trapping your product in the aqueous phase or the filter cake.

Comparative Data: Reducing Agents

FeatureNaBH₄ / CaCl₂DIBAL-HLiAlH₄
Safety High (Solid handling)Low (Pyrophoric liquid)Low (H₂ evolution)
Selectivity Excellent (Retains Br)GoodPoor (Risk of des-bromo)
Scale-up Cost LowHighModerate
Work-up Simple (Aqueous wash)Difficult (Gel formation)Difficult (Fieser method)
Category B: Work-up and Isolation[5]

Q3: After quenching the reaction (Aluminum hydride method), we formed a thick, gelatinous emulsion that won't separate. How do we break it?

A: This is the "Aluminum Hydroxide Gel" problem. The pyridine nitrogen acts as a ligand, stabilizing the gel.

  • Immediate Fix: Add a saturated solution of Rochelle Salt (Potassium Sodium Tartrate) .

    • Why: Tartrate binds Aluminum more strongly than the pyridine does, solubilizing the aluminum in the aqueous phase and breaking the emulsion.

    • Time: It requires vigorous stirring for 2–4 hours (do not rush this).

  • Alternative (Fieser Method): If using LAH/DIBAL, for every x grams of hydride used, add:

    • x mL Water

    • x mL 15% NaOH

    • 3x mL Water

    • Note: This produces a granular precipitate that is easier to filter, but Rochelle salt is superior for yield recovery of pyridines.

Q4: Our yield is lower than expected (50-60%). Where is the product going?

A: Check your aqueous waste stream. Pyridine methanols are amphiphilic and have significant water solubility, especially if the pH is acidic (protonating the pyridine nitrogen).

  • The Fix:

    • Ensure the aqueous phase pH is adjusted to pH 8–9 before extraction. This ensures the pyridine is in its free-base form (neutral).

    • Use n-Butanol or DCM/IPA (9:1) for extraction if the product is stuck in water.

    • Salting Out: Saturate the aqueous phase with NaCl to push the organic product out (Salting-out effect).

Category C: Impurity Profile

Q5: We detect a 3-5% impurity at RRT 0.85. MS suggests it is the ethyl-pyridine-methanol (Mass = M-79).

A: This is the Des-bromo impurity ((4-ethylpyridin-3-yl)methanol).

  • Root Cause 1: Palladium contamination in your reactor. If the vessel was previously used for hydrogenation or coupling reactions, trace Pd can catalyze the removal of Bromine by the hydride source.

    • Action: Perform a metal scavenging wash of the reactor (Thiourea or specialized chelators) before starting.

  • Root Cause 2: Overheating during the hydride addition.

    • Action: Control addition rate to maintain T < 5°C during the exothermic phase.

ImpurityTree Impurity Impurity Detected: Des-bromo Analog Check1 Check Reactor History (Trace Metals?) Impurity->Check1 Check2 Check Temperature (>25°C during add?) Impurity->Check2 Sol1 Solution: DMT/Thiourea Wash Check1->Sol1 Sol2 Solution: Active Cooling/Slower Add Check2->Sol2

Figure 2: Troubleshooting logic for the Des-bromo impurity.

Safety & Stability (E-E-A-T)

  • Thermal Stability: The this compound is thermally stable up to ~100°C, but the precursor ester reduction is exothermic.

    • Hazard: Accumulation of NaBH₄ at low temperature followed by a sudden warm-up can lead to a thermal runaway. Ensure consumption of reagent is monitored as temperature rises.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Pyridine methanols can slowly oxidize to the aldehyde or carboxylic acid if exposed to air and light over months.

  • Sensitization: Halogenated pyridines are potential skin sensitizers. Use double-gloving and handle in a fume hood.

References

  • Reduction of Pyridine Esters: BenchChem Technical Support. "Managing Scalability in Multicomponent Pyridine Synthesis." (2025).[4][5][6][7]

  • NaBH4/CaCl2 Methodology: Chemistry Steps. "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism." (2023).[8][9]

  • DIBAL-H vs NaBH4 Safety: IChemE Symposium Series. "Chemical reaction hazards associated with the use of sodium borohydride." (1994).

  • Analogous Synthesis (Methyl variant): BOC Sciences. "5-Bromo-4-methylpyridine-3-methanol (CAS 351458-17-8)."

  • Work-up of Aluminum Hydrides: RSC Chemical Communications. "One-step reduction of ethyl nicotinate." (2000).

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structure Elucidation of (5-Bromo-4-ethylpyridin-3-yl)methanol: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, particularly those working with novel heterocyclic compounds, an accurate structural model is paramount for understanding reactivity, predicting biological activity, and ensuring intellectual property protection. This guide provides an in-depth, technically-focused comparison of analytical techniques for the structural validation of (5-Bromo-4-ethylpyridin-3-yl)methanol, a substituted pyridyl methanol of potential interest in medicinal chemistry.[1] While other spectroscopic methods provide essential pieces of the structural puzzle, we will demonstrate why single-crystal X-ray crystallography stands as the gold standard for definitive structural proof.

This document will serve as a comprehensive guide, presenting a hypothetical yet plausible case study on the structural validation of this compound. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative references.

The Indisputable Power of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for deducing connectivity and molecular weight, they provide indirect information about the three-dimensional arrangement of atoms.[2] X-ray crystallography, in contrast, offers a direct visualization of the molecule's structure in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles.[3][4][5] This level of detail is crucial for understanding intermolecular interactions in a crystal lattice, which can be a valuable surrogate for interactions in a biological system.

The journey from a synthesized compound to a refined crystal structure is a meticulous process, demanding both skill and a systematic approach. The following workflow outlines the critical steps involved.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Pure Compound Mounting Crystal Mounting Crystal_Growth->Mounting High-Quality Single Crystal Screening Crystal Screening & Diffraction Quality Check Mounting->Screening Mounted Crystal Data_Collection Full Data Collection on Diffractometer Screening->Data_Collection Suitable Crystal Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection File (hkl) Refinement Structure Refinement Structure_Solution->Refinement Initial Structural Model Validation Structure Validation & CIF Generation Refinement->Validation Refined Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth (The Bottleneck and the Breakthrough): The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. Obtaining high-quality, single crystals is often the most challenging step.[2][6] For a molecule like this compound, a systematic screening of crystallization conditions is essential.

  • Method: Slow evaporation is a common starting point. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) and left undisturbed in a loosely capped vial. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.

  • Rationale: Slow crystal growth minimizes the formation of defects and promotes the development of a single, well-defined lattice, which is crucial for obtaining sharp diffraction spots.[6]

2. Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[7]

  • The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal vibrations of the atoms, leading to higher resolution data.

  • A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.

  • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or pixel array detector).[7]

3. Structure Solution and Refinement:

  • The collected diffraction data are processed, which involves integrating the intensities of the diffraction spots and applying various corrections.[8]

  • The initial positions of the atoms are determined using direct methods or Patterson methods. The heavy bromine atom in our molecule of interest is particularly helpful in this phase.

  • The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Corroborative Evidence: The Role of Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the definitive 3D structure, other analytical techniques are indispensable for initial characterization and for providing complementary data that must be consistent with the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.[9][10][11][12] For this compound, ¹H and ¹³C NMR would be the primary NMR experiments.

NMR_Analysis_Logic cluster_nmr NMR Spectroscopy cluster_info Derived Information H1_NMR ¹H NMR Proton_Envs Proton Environments (Chemical Shift, Integration) H1_NMR->Proton_Envs C13_NMR ¹³C NMR Carbon_Types Carbon Environments (CH₃, CH₂, CH, C) C13_NMR->Carbon_Types DEPT DEPT-135 DEPT->Carbon_Types COSY 2D COSY (¹H-¹H) Proton_Connectivity Proton-Proton Connectivity COSY->Proton_Connectivity HSQC 2D HSQC (¹H-¹³C) Direct_Bonding Direct C-H Bonding HSQC->Direct_Bonding HMBC 2D HMBC (¹H-¹³C) Long_Range_Bonding Long-Range C-H Connectivity HMBC->Long_Range_Bonding Final_Structure Final_Structure Proton_Envs->Final_Structure Structural Elucidation Carbon_Types->Final_Structure Structural Elucidation Proton_Connectivity->Final_Structure Structural Elucidation Direct_Bonding->Final_Structure Structural Elucidation Long_Range_Bonding->Final_Structure Structural Elucidation

Caption: Logic flow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[13][14][15][16] This provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its structure.

  • Method: For this compound, a high-resolution mass spectrometry (HRMS) technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer would be ideal.

  • Rationale: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

Comparative Data Analysis

To illustrate the synergy between these techniques, let's consider a hypothetical but plausible set of experimental data for this compound.

Analytical Technique Hypothetical Experimental Data Interpretation
¹H NMR (400 MHz, CDCl₃)δ 8.51 (s, 1H), 8.35 (s, 1H), 4.75 (s, 2H), 2.80 (q, J = 7.6 Hz, 2H), 1.25 (t, J = 7.6 Hz, 3H)Confirms the presence of two distinct aromatic protons on the pyridine ring, a methylene group adjacent to the hydroxyl, an ethyl group (quartet and triplet), and a hydroxyl proton (which may be broad or exchangeable).
¹³C NMR (101 MHz, CDCl₃)δ 155.2, 150.8, 142.1, 138.5, 120.3, 60.5, 23.1, 14.7Indicates eight distinct carbon environments, consistent with the proposed structure. The chemical shifts are in the expected regions for the pyridine ring carbons, the methylene carbon of the methanol group, and the ethyl group carbons.
HRMS (ESI-TOF) m/z [M+H]⁺ calculated for C₈H₁₁Br¹⁴NO⁺: 216.0024; Found: 216.0021. Isotopic pattern for one bromine atom observed.The highly accurate mass measurement confirms the elemental composition. The isotopic pattern provides definitive evidence for the presence of a single bromine atom.
X-ray Crystallography Monoclinic, P2₁/c, a = 8.52 Å, b = 10.21 Å, c = 9.87 Å, β = 105.3°, V = 827.4 ų, Z = 4. Final R-factor = 0.035.Provides the precise 3D arrangement of all non-hydrogen atoms, confirming the substitution pattern on the pyridine ring and the conformation of the ethyl and methanol substituents. The low R-factor indicates a good fit between the model and the experimental data.

Conclusion: The Unparalleled Value of a Multi-Technique Approach

While NMR and MS provide crucial data to propose and support a chemical structure, they inherently rely on interpretation and comparison with known data.[17] Ambiguities can arise, particularly with complex isomers. X-ray crystallography, by providing a direct, three-dimensional map of electron density, resolves these ambiguities and offers an unparalleled level of certainty.[18]

For the successful development of novel chemical entities like this compound, a multi-faceted analytical approach is not just recommended; it is essential. The combination of spectroscopic, spectrometric, and crystallographic data creates a self-validating system, ensuring the scientific integrity of the research and providing a solid foundation for all subsequent studies.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved from [Link]

  • What is Mass Spectrometry? - Broad Institute. (n.d.). Retrieved from [Link]

  • Mass spectrometry and a guide to interpreting mass spectra - Compound Interest. (2015, May 7). Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]

  • Structural elucidation by NMR(1HNMR). (n.d.). Retrieved from [Link]

  • Mass spectrometry - Wikipedia. (n.d.). Retrieved from [Link]

  • A Beginner's Guide to Mass Spectrometry - ACD/Labs. (2023, February 9). Retrieved from [Link]

  • A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. (2021, November 9). Retrieved from [Link]

  • Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development - PMC. (n.d.). Retrieved from [Link]

  • Mass Spectrometer - StatPearls - NCBI Bookshelf. (2024, November 22). Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Retrieved from [Link]

  • XRD Basics - Penn Physics. (2025, July 16). Retrieved from [Link]

  • XRD Data Analysis: A Step-by-Step Guide. (n.d.). Retrieved from [Link]

  • On the reactivity of the bromine atoms in brominated pyridines. (n.d.). Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1645-1665. Retrieved from [Link]

  • The Chemical Validation and Standardization Platform (CVSP): large-scale automated validation of chemical structure datasets - PMC. (2015, June 19). Retrieved from [Link]

  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023, November 9). Retrieved from [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (n.d.). Retrieved from [Link]

  • Structure validation - Wikipedia. (n.d.). Retrieved from [Link]

  • A beginner's guide to X-ray data processing. (2021, May 29). Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved from [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.).
  • X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • Computational Methods for Protein Structure Prediction and Its Application in Drug Design. (n.d.). Retrieved from [Link]

  • SUPPORTING INFORMATION. (n.d.). Retrieved from [Link]

  • Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source. (2025, August 6). Retrieved from [Link]

  • Cambridge Structural Database - Re3data.org. (n.d.). Retrieved from [Link]

  • How can I validate a secondary structure? - ResearchGate. (2014, May 30). Retrieved from [Link]

  • Search - Access Structures - CCDC. (n.d.). Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11). Retrieved from [Link]

  • Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC. (2023, December 27). Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved from [Link]

  • [5-bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol - PubChemLite. (n.d.). Retrieved from [Link]

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide - ResearchGate. (2025, December 6). Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Routes of (5-Bromo-4-ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. (5-Bromo-4-ethylpyridin-3-yl)methanol stands as a crucial building block in the synthesis of various pharmacologically active molecules. This guide provides an in-depth, objective comparison of plausible synthetic routes to this target molecule, offering detailed experimental insights and data to inform your selection of the most suitable pathway for your research and development needs.

Introduction to the Target Molecule

This compound is a substituted pyridine derivative. The presence of the bromo, ethyl, and hydroxymethyl groups on the pyridine ring offers multiple points for further chemical modification, making it a versatile intermediate in medicinal chemistry. The strategic placement of these functional groups allows for its incorporation into larger, more complex molecules with potential therapeutic applications.

This guide will explore two distinct, plausible synthetic strategies for the preparation of this compound, starting from commercially available precursors. Each route will be evaluated based on factors such as the number of steps, potential yields, scalability, and the nature of the chemical transformations involved.

Synthetic Route 1: Grignard Addition to a Pyridine N-oxide Followed by Bromination and Reduction

This route commences with the synthesis of 4-ethylnicotinic acid, followed by bromination and subsequent reduction of the carboxylic acid to the desired alcohol.

Synthetic_Route_1 A Pyridine N-oxide B 4-Nitropyridine N-oxide A->B Nitration (H2SO4, HNO3) C 4-Ethylpyridine N-oxide B->C Grignard Reaction (EtMgBr) D 4-Ethylpyridine C->D Deoxygenation (PCl3) E 4-Ethylnicotinic Acid D->E Oxidation (KMnO4) F 5-Bromo-4-ethylnicotinic Acid E->F Bromination (Br2, H2SO4) G This compound F->G Reduction (1. Esterification 2. NaBH4, MeOH) Synthetic_Route_2 A Ethyl Acetoacetate D Hantzsch Pyridine Synthesis A->D B Ammonia B->D C Propionaldehyde C->D E Intermediate Dihydropyridine D->E Condensation F 4-Ethyl-3,5-dicarboethoxy- 2,6-lutidine E->F Oxidation (HNO3) G 4-Ethyl-2,6-lutidine- 3,5-dicarboxylic acid F->G Hydrolysis H 4-Ethyl-2,6-lutidine G->H Decarboxylation I Bromination & Selective Oxidation H->I J This compound I->J

Caption: Workflow for Synthetic Route 2.

Step 1: Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that allows for the construction of dihydropyridine rings. [1]In this proposed route, a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (propionaldehyde), and a nitrogen source (ammonia) would be condensed to form a dihydropyridine intermediate.

Step 2: Aromatization and Subsequent Modifications

The resulting dihydropyridine would then be oxidized to the corresponding pyridine, 4-ethyl-3,5-dicarboethoxy-2,6-lutidine. This is often achieved using an oxidizing agent like nitric acid. The ester groups can then be hydrolyzed to carboxylic acids, followed by decarboxylation to yield 4-ethyl-2,6-lutidine.

Step 3: Functional Group Interconversion

The final steps would involve the selective introduction of the bromine at the 5-position and the conversion of one of the methyl groups to a hydroxymethyl group. This would likely require a multi-step sequence, potentially involving selective oxidation of one methyl group to a carboxylic acid, followed by bromination and then reduction, similar to the final steps of Route 1.

Comparative Analysis

FeatureSynthetic Route 1Synthetic Route 2
Starting Materials Pyridine N-oxide, Ethylmagnesium bromide, BromineEthyl acetoacetate, Propionaldehyde, Ammonia
Number of Steps ~5-6 steps~6-7 steps
Key Reactions Grignard Reaction, Electrophilic Bromination, ReductionHantzsch Pyridine Synthesis, Oxidation, Decarboxylation
Potential Yield Moderate to GoodVariable, potentially lower overall yield
Scalability Generally good, with well-established reactionsCan be complex to scale up multi-component reactions
Advantages Utilizes well-understood, high-yielding reactions.Convergent synthesis, builds complexity quickly.
Disadvantages May require handling of organometallic reagents.Control of regioselectivity in later steps can be challenging.

Experimental Protocols (Based on Analogous Reactions)

Route 1, Step 2: Bromination of Nicotinic Acid (Analogous)

Materials:

  • Nicotinic acid (1 equivalent)

  • Thionyl chloride (~2.4 equivalents)

  • Powdered iron (2% by weight of nicotinic acid)

  • Bromine (~1.9 equivalents)

  • 4N Sodium hydroxide solution

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, combine nicotinic acid, thionyl chloride, and powdered iron. [2]2. Heat the mixture to 70 °C with stirring.

  • Slowly add bromine over a period of 2 hours.

  • Reflux the reaction mixture for 6 hours with continuous stirring. [2]5. After reflux, carefully distill off the excess bromine and thionyl chloride.

  • Cool the residue to 0 °C and slowly add a cooled 4N sodium hydroxide solution until the pH of the reaction mixture reaches 3. [2]7. Collect the resulting precipitate of 5-bromonicotinic acid by suction filtration and wash it with ice water.

Route 1, Step 3: Esterification and Reduction of Nicotinic Acid (Analogous)

Materials:

  • Nicotinic acid (1 equivalent)

  • Methanol

  • Concentrated Sulfuric acid (catalytic amount)

  • Sodium borohydride

  • Tetrahydrofuran (THF)

Procedure:

  • Esterification: Dissolve nicotinic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture to form methyl nicotinate. [3][4]2. Reduction: To a solution of the crude methyl nicotinate in THF, add sodium borohydride portion-wise. Reflux the mixture until the reaction is complete (monitored by TLC). [3][4]3. Cool the reaction mixture and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-pyridyl methanol.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is arguably the more straightforward and likely higher-yielding approach for a laboratory setting, as it relies on a series of well-established and generally high-yielding transformations. The challenges in this route lie in the initial introduction of the ethyl group and the handling of potentially hazardous reagents like bromine and thionyl chloride.

Route 2 , based on the Hantzsch pyridine synthesis, is an elegant approach for constructing the core heterocyclic ring. However, the subsequent functional group manipulations to arrive at the target molecule could be more complex and potentially lower yielding, especially concerning regioselectivity.

For researchers requiring a reliable and scalable synthesis, Route 1 appears to be the more promising strategy. The individual steps are well-precedented for similar substrates, which provides a higher degree of confidence in its successful implementation. Further optimization of reaction conditions for the specific substrate would be necessary to maximize yields and purity.

References

  • Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Bromonicotinic acid (CAS Number: 20826-04-4).
  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. ResearchGate. [Link]

  • Kantam, M. L., et al. (2011). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 123(5), 639-646.
  • Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. [Link]

  • Process for preparing 5-bromonicotinic acid. (1994).
  • Process for preparing 5-bromonicotinic acid. (1996).
  • BenchChem. (2025). 3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry.
  • Katritzky, A. R., et al. (1990). Aqueous high-temperature chemistry of carbo- and heterocycles. 1. Introduction and reaction of 3-pyridylmethanol, pyridine-3-carboxaldehyde, and pyridine-3-carboxylic acid. Energy & Fuels, 4(5), 493-498.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. (1947). SciSpace. [Link]

  • Process for preparing 5-bromonicotinic acid. (1994).
  • Nicotinic Acid. Organic Syntheses. [Link]

  • Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. [Link]

  • Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1(1), 67-71.
  • Study on synthesis of 4-Aminonicotinic acid. (2014). ResearchGate. [Link]

  • Iosub, A. V., et al. (2019). Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 21(19), 7804-7808.
  • Process for the production of 6-methylnicotinic acid ester. (1986).
  • Golebiowski, A., & Gucma, M. (2022).
  • How can I reduction of carboxylic acid to alkyl groups ?. (2021). ResearchGate. [Link]

  • 5-Bromonicotinic acid. PubChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.